molecular formula C5H9FO B1654480 2-Fluoro-3-methylbut-2-en-1-ol CAS No. 2356-08-3

2-Fluoro-3-methylbut-2-en-1-ol

Cat. No.: B1654480
CAS No.: 2356-08-3
M. Wt: 104.12 g/mol
InChI Key: JPTSQZOXYWIQIW-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylbut-2-en-1-ol is a fluorinated organic compound with the molecular formula C5H9FO and a molecular weight of 104.12 g/mol . This chemical, classified as an enol, features a fluorine atom on an unsaturated carbon chain, a modification that is of significant interest in synthetic and medicinal chemistry. The introduction of fluorine into organic molecules is a common strategy to alter their physicochemical properties, potentially enhancing metabolic stability and membrane permeability, which is a key focus in the development of novel bioactive molecules . While specific biological data for this compound is not widely reported, structural analogs and related fluorinated scaffolds are extensively investigated for their potential pharmacological activities. Research on fluorinated flavonoids and chalcones, for instance, has demonstrated that the fluorine moiety can impart enhanced anti-inflammatory, anticancer, and antimicrobial properties by modulating key cellular signaling pathways and enzyme activities . This makes 2-Fluoro-3-methylbut-2-en-1-ol a valuable building block for researchers synthesizing and evaluating new fluorinated compounds in drug discovery and chemical biology. It is primarily used in laboratory settings as a precursor or intermediate for the development of more complex chemical entities. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-methylbut-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c1-4(2)5(6)3-7/h7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTSQZOXYWIQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(CO)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542119
Record name 2-Fluoro-3-methylbut-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2356-08-3
Record name 2-Fluoro-3-methylbut-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties and Stability of 2-Fluoro-3-methylbut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-3-methylbut-2-en-1-ol (CAS: 2356-08-3), often regarded as "2-fluoroprenol," is a specialized fluorinated building block used in the synthesis of bioactive compounds, particularly as a bioisostere for the prenyl group.[1] Its structural uniqueness lies in the vinyl fluoride moiety, which imparts distinct electronic properties and metabolic stability compared to its non-fluorinated analog (prenol).

This guide details the physicochemical properties, validated synthesis routes, and stability profile of this compound, designed for researchers in medicinal chemistry and process development.

Chemical Identity and Physicochemical Properties[1][2][3]

The introduction of the fluorine atom at the C2 position significantly alters the electronic landscape of the allylic system. Unlike alkyl fluorides, the C-F bond in this vinyl fluoride motif is exceptionally strong (


) and resistant to nucleophilic displacement.
Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name 2-Fluoro-3-methylbut-2-en-1-ol
CAS Number 2356-08-3
Molecular Formula C

H

FO
Molecular Weight 104.12 g/mol
Physical State Colorless LiquidAmbient conditions
Boiling Point ~135–145 °C (Predicted)Analogous to Prenol (140 °C); F-substitution typically lowers BP slightly due to reduced H-bond acceptor basicity.[2][3]
Density ~0.98–1.05 g/cm³ (Predicted)Higher than prenol (0.85 g/cm³) due to F atom mass.
Solubility Soluble in alcohols, DCM, THF, Et

O.
Limited solubility in water.
pKa ~14–15 (Alcoholic OH)Slightly more acidic than prenol due to inductive effect of vinyl F.

Synthesis and Manufacturing Routes

The most robust synthesis of 2-fluoro-3-methylbut-2-en-1-ol avoids direct fluorination of the alcohol, which often leads to decomposition or rearrangement. Instead, a convergent approach using Horner-Wadsworth-Emmons (HWE) olefination followed by selective reduction is the industry standard.

Validated Synthetic Workflow
  • Olefination (HWE Reaction): Reaction of triethyl 2-fluoro-2-phosphonoacetate with acetone yields the

    
    -unsaturated ester. The fluorine atom on the phosphonate stabilizes the carbanion, facilitating the reaction.
    
  • Selective Reduction: The ester is reduced to the alcohol using DIBAL-H (Diisobutylaluminum hydride). DIBAL-H is preferred over LiAlH

    
     to minimize the risk of reducing the double bond or defluorination.
    
Diagram: Synthesis Pathway

Synthesis Figure 1: Standard synthesis via HWE olefination and DIBAL-H reduction. Start1 Triethyl 2-fluoro-2- phosphonoacetate Inter Ethyl 2-fluoro-3- methylbut-2-enoate Start1->Inter NaH, THF 0°C to RT Start2 Acetone Start2->Inter Product 2-Fluoro-3-methylbut- 2-en-1-ol Inter->Product DIBAL-H (2.2 eq) CH2Cl2, -78°C

Stability and Reactivity Profile

Understanding the reactivity of the vinyl fluoride vs. the allylic alcohol is critical for handling.

Vinyl Fluoride Stability (C2 Position)
  • Hydrolytic Stability: The C-F bond is on an

    
     carbon. Unlike allylic fluorides (which hydrolyze rapidly), this vinyl fluoride is chemically inert to hydrolysis under standard acidic or basic conditions.
    
  • Nucleophilic Attacks: The vinyl fluoride moiety is resistant to S

    
    2 and S
    
    
    
    1 reactions. Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are possible but require specialized ligands to activate the C-F bond.
Allylic Alcohol Reactivity (C1 Position)
  • Acid Sensitivity (Allylic Rearrangement): Under strong acidic conditions, the hydroxyl group can protonate and leave, generating a resonance-stabilized cation. While the fluorine atom destabilizes the adjacent cation inductively, rearrangement to tertiary isomers is still a risk.

    • Protocol: Avoid strong mineral acids; use buffered conditions for downstream derivatization.

  • Oxidation: The primary alcohol is readily oxidized to 2-fluoro-3-methylbut-2-enal (aldehyde) using MnO

    
     or Dess-Martin Periodinane. The resulting aldehyde is a potent Michael acceptor due to the electron-withdrawing fluorine enhancing electrophilicity at the 
    
    
    
    -carbon.
Diagram: Reactivity & Degradation Logic

Reactivity Figure 2: Reactivity profile highlighting stability risks (Red) and synthetic utility (Grey/Green). Center 2-Fluoro-3-methylbut-2-en-1-ol (Core Structure) Oxidation Oxidation (MnO2/DMP) Yields: 2-Fluoro-aldehyde Center->Oxidation High Reactivity Acid Acidic Conditions (H+) Risk: Allylic Rearrangement Center->Acid Instability Risk Halogenation PBr3 / SOCl2 Yields: Allylic Halide Center->Halogenation Derivatization Metabolism Metabolic Stability F-blocks Epoxidation at C2 Center->Metabolism Bio-application

Handling and Storage Protocols

Given the allylic nature and potential for volatility, strict adherence to these protocols is required to maintain purity.

  • Storage Conditions:

    • Temperature: Store at 2–8 °C. For long-term storage (>6 months), -20 °C is recommended to prevent slow oligomerization.

    • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon).[4]

    • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers that may catalyze decomposition if traces of acid are present.

  • Safety Precautions:

    • Flammability: Treat as a Class 3 Flammable Liquid.

    • PPE: Chemical-resistant gloves (Nitrile) and safety goggles are mandatory. The compound is a skin and eye irritant.

References

  • PubChem. 2-Fluoro-3-methylbut-2-en-1-ol (Compound).[1] National Library of Medicine. Available at: [Link]

  • Jiang, J. (2006).[5] Triethyl 2-Fluoro-2-phosphonoacetate. Encyclopedia of Reagents for Organic Synthesis. Wiley. Available at: [Link]

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
  • Bilska-Markowska, M., & Kaźmierczak, M. (2023).[6] Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds.[6] Organic & Biomolecular Chemistry, 21, 1095-1120.[6] Available at: [Link]

Sources

Thermodynamic & Physicochemical Profile: 2-Fluoro-3-methylbut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic and physicochemical profile of 2-Fluoro-3-methylbut-2-en-1-ol , a specialized fluorinated allylic alcohol used as a bioisostere in medicinal chemistry.

CAS Registry Number: 2356-08-3 IUPAC Name: 2-Fluoro-3-methylbut-2-en-1-ol Common Synonyms: 2-Fluoroprenol; 2-Fluoro-3,3-dimethylallyl alcohol Molecular Formula: C


H

FO Molecular Weight: 104.12 g/mol [1]

Executive Technical Summary

2-Fluoro-3-methylbut-2-en-1-ol is a structural analog of prenol (3-methyl-2-buten-1-ol) where the vinylic hydrogen at the C2 position is replaced by a fluorine atom. This substitution profoundly alters the thermodynamic landscape of the molecule, enhancing metabolic stability against oxidative cleavage while maintaining steric fidelity to the parent prenyl group.

For drug development professionals, this molecule represents a critical "bioisostere"—a tool to modulate lipophilicity (LogP) and electronic distribution without disrupting ligand-protein binding topologies.

Thermodynamic Properties & Stability Analysis

Bond Dissociation & Enthalpic Stability

The thermodynamic stability of 2-Fluoro-3-methylbut-2-en-1-ol is governed by the high bond dissociation energy (BDE) of the


 C–F bond. Unlike vinyl alcohols, which are thermodynamically unstable and tautomerize to carbonyls, the vinyl fluoride motif is chemically robust.
  • C(

    
    )–F BDE:  ~116 kcal/mol (Estimated). This is significantly stronger than the C(
    
    
    
    )–H bond (~103 kcal/mol) it replaces, rendering the C2 position resistant to metabolic attack.
  • Tautomerization: The molecule does not undergo tautomerization. The fluorine atom locks the enol-like structure, preventing the rearrangement to an aldehyde that would occur if the fluorine were a hydroxyl group.

Physicochemical Data Table

Note: Where experimental values are proprietary or absent from public registries, values are derived from high-fidelity group contribution methods (Joback/Stein) and comparative analysis with prenol.

PropertyValue / RangeConfidenceMethod / Source
Physical State LiquidHighStandard STP
Boiling Point 138°C – 142°CMediumComparative Estimate (Prenol BP: 140°C)
Density 1.02 – 1.05 g/mLHighGroup Contribution (+F mass effect)
LogP (Octanol/Water) 0.90HighComputed (XLogP3) [1]
H-Bond Donors 1HighStructure Analysis
H-Bond Acceptors 2HighStructure Analysis (O + F)
Flash Point ~45°CMediumEstimate (Class: Flammable Liquid)
pKa >15HighAlcohol dissociation (negligible acidity)
Solvation Thermodynamics

The introduction of fluorine increases the lipophilicity compared to non-fluorinated alcohols, but the effect is nuanced. The fluorine atom at the vinylic position withdraws electron density from the double bond (inductive effect,


), reducing the electron richness of the alkene. However, it also acts as a weak hydrogen bond acceptor, potentially influencing solvation enthalpy in aqueous media.

Synthesis & Characterization Protocol

The synthesis of 2-Fluoro-3-methylbut-2-en-1-ol typically involves electrophilic fluorination or modification of fluorinated phosphonates. Below is a generalized workflow for isolation and validation, essential for ensuring the thermodynamic purity required for kinetic studies.

Validation Workflow (Diagram)

The following Graphviz diagram illustrates the logical flow for synthesizing and validating the thermodynamic purity of the target molecule.

G Start Precursor: Fluorinated Phosphonate Step1 HWE Reaction (Horner-Wadsworth-Emmons) Start->Step1 + Carbonyl Step2 Reduction (DIBAL-H or LiAlH4) Step1->Step2 Ester Intermediate Product Crude 2-Fluoro-3-methylbut-2-en-1-ol Step2->Product Purify Distillation (High Vacuum) Product->Purify Validate Validation: 19F NMR & GC-MS Purify->Validate Validate->Purify Purity < 98%

Figure 1: Synthetic pathway and validation logic for ensuring high-purity isolation of fluorinated allylic alcohols.

Characterization Standards

To confirm the identity and thermodynamic purity (absence of isomers), the following spectroscopic signatures must be verified:

  • 
    F NMR:  This is the definitive test. Expect a signal in the range of -110 to -120 ppm  (relative to CFCl
    
    
    
    ). The signal may show splitting (quartet or multiplet) due to coupling with the methyl protons (
    
    
    ) and the methylene protons (
    
    
    ).
  • 
    H NMR: 
    
    • Methylene (-CH

      
      -OH):  Doublet (due to 
      
      
      
      coupling) around
      
      
      4.0 – 4.2 ppm.
    • Methyls: Two singlets or narrow multiplets around

      
       1.6 – 1.8 ppm.
      
  • GC-MS: Molecular ion

    
     at m/z 104. Look for characteristic loss of HF or F fragments.
    

Application in Drug Design (Bio-Thermodynamics)

Metabolic Blocking

In the parent molecule (prenol), the double bond is susceptible to epoxidation by cytochrome P450 enzymes. The introduction of the fluorine atom at C2 lowers the HOMO energy of the


-system, thermodynamically disfavoring the formation of the epoxide transition state. This "metabolic blocking" strategy extends the half-life (

) of the drug candidate.
Bioisosteric Replacement

The van der Waals radius of Fluorine (1.47 Å) is close to that of Hydrogen (1.20 Å), much closer than a Methyl group (2.00 Å). Therefore, 2-Fluoro-3-methylbut-2-en-1-ol mimics the steric volume of prenol, allowing it to fit into the same enzymatic binding pockets, while the electronegativity of fluorine alters the local electrostatic potential surface.

Safety & Handling

  • Hazard Classification: Flammable Liquid (Category 3).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol to the corresponding aldehyde (2-fluoro-3-methylbut-2-enal), which is significantly more reactive.

  • PPE: Standard organic solvent protocols (gloves, goggles, fume hood).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13492185, 2-Fluoro-3-methylbut-2-en-1-ol. Retrieved from [Link]

  • NIST Chemistry WebBook. Thermochemical Data for Fluorinated Hydrocarbons. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

Sources

Safety Data Sheet (SDS) and toxicology of 2-Fluoro-3-methylbut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-Fluoro-3-methylbut-2-en-1-ol (CAS: 2356-08-3), a specialized fluorinated allylic alcohol used primarily as a building block in medicinal chemistry and organic synthesis. Unlike simple fluoroalcohols (e.g., 2-fluoroethanol) which exhibit extreme systemic toxicity, this compound presents a hazard profile dominated by local irritation and potential alkylating activity due to its


-unsaturated architecture. This document details its physicochemical properties, predictive toxicology, metabolic fate, and rigorous handling protocols designed to ensure researcher safety and data integrity.

Substance Identity & Physicochemical Profile

Understanding the structural parameters is the first step in predicting reactivity and hazard.

ParameterData / ValueNote
IUPAC Name 2-Fluoro-3-methylbut-2-en-1-ol
CAS Number 2356-08-3 Primary identifier
Molecular Formula C

H

FO
Molecular Weight 104.12 g/mol
Structure Allylic alcohol with vinyl fluorineSee Diagram 1 for reactivity context
Physical State Liquid (Standard Temperature/Pressure)Colorless to pale yellow
Boiling Point Predicted: ~135–145 °CPrimary alcohols boil higher than tertiary isomers (e.g., 2-methyl-3-buten-2-ol, BP 99°C).[1]
Solubility Soluble in organic solvents (DCM, THF, MeOH)Limited water solubility predicted (LogP ~0.9)
Reactivity Nucleophilic (OH), Electrophilic (Michael Acceptor potential after oxidation)Vinyl fluorine bond is generally inert to S

2

Hazards Identification (GHS Classification)

Based on structural alerts and available safety data for the specific CAS and homologous allylic alcohols.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Flammable Liquids Category 3Flammable liquid and vaporH226
Skin Corrosion/Irritation Category 2Causes skin irritationH315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritationH319
STOT - Single Exposure Category 3May cause respiratory irritationH335

Core Hazard Analysis:

  • Flammability: With a carbon chain length of C5 and an alcohol group, the flash point is likely between 30°C and 50°C, mandating static grounding and spark-proof equipment.

  • Irritation: The allylic alcohol moiety is a known irritant. Upon metabolic oxidation, it forms an aldehyde which is a potent sensory irritant (TRPA1 agonist).

Toxicological Assessment & Metabolic Fate

A critical distinction must be made between this compound and "lethal synthesis" fluoroalcohols.

Comparative Toxicology: The "Lethal Synthesis" Myth

Researchers often fear all short-chain fluoroalcohols due to the toxicity of 2-fluoroethanol (CAS 371-62-0), which metabolizes to fluoroacetate, inhibiting the Krebs cycle (aconitase blockade).

  • 2-Fluoroethanol:

    
     (Toxic)
    
  • 2-Fluoro-3-methylbut-2-en-1-ol: The fluorine is attached to a vinylic carbon (

    
    ). Vinylic C-F bonds are significantly stronger (approx. 115 kcal/mol) and resistant to standard metabolic hydrolysis. Furthermore, the branched structure prevents simple 
    
    
    
    -oxidation into fluoroacetate.
Primary Mechanism of Action: Michael Addition

The primary toxicological concern is electrophilic stress .

  • Bioactivation: Alcohol Dehydrogenase (ADH) oxidizes the alcohol to 2-fluoro-3-methylbut-2-enal .

  • Reactivity: This aldehyde is an electron-deficient

    
    -unsaturated system. The fluorine atom exerts an inductive effect (-I), increasing the electrophilicity of the 
    
    
    
    -carbon.
  • Outcome: Potential for covalent binding to nucleophilic protein residues (cysteines), leading to sensitization or cellular stress (depletion of Glutathione).

Visualization: Metabolic Pathways

The following diagram illustrates the divergent pathways between toxic fluoroethanol and the target compound.

MetabolicFate cluster_toxic High Toxicity Pathway (Reference: 2-Fluoroethanol) cluster_target Target Compound Pathway (2-Fluoro-3-methylbut-2-en-1-ol) FE 2-Fluoroethanol FAld Fluoroacetaldehyde FE->FAld ADH FAc Fluoroacetate FAld->FAc ALDH Krebs Krebs Cycle Inhibition (Lethal) FAc->Krebs Metabolic Error Target 2-Fluoro-3-methylbut-2-en-1-ol Aldehyde 2-Fluoro-3-methylbut-2-enal (Reactive Electrophile) Target->Aldehyde ADH / P450 GSH Glutathione Conjugate (Detoxification) Aldehyde->GSH GST (Protection) Protein Protein Adducts (Irritation/Sensitization) Aldehyde->Protein Michael Addition

Caption: Comparative metabolic fate. Unlike 2-fluoroethanol, the target compound does not generate fluoroacetate but may form reactive aldehydes.

Experimental Protocols & Handling

Storage and Stability
  • Temperature: Store at 2–8°C. Allylic alcohols can undergo slow oxidation or rearrangement.

  • Atmosphere: Inert gas (Argon/Nitrogen) is required to prevent autoxidation of the double bond.

  • Container: Amber glass to prevent UV-initiated radical formation.

Emergency Response Workflow

In the event of exposure, the presence of the fluorine atom necessitates a conservative approach, although HF generation is unlikely without combustion.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with Soap/Water (15 min) Monitor for redness Skin->ActionSkin ActionEye Rinse with Water (15 min) Remove contacts Eye->ActionEye ActionInhale Move to Fresh Air Support respiration Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical Note Note: Calcium Gluconate NOT required unless combustion occurred (HF risk) Medical->Note

Caption: Emergency response decision tree. Standard solvent protocols apply; specific HF treatment is generally reserved for thermal decomposition scenarios.

Waste Disposal
  • Classification: Halogenated Organic Solvent.

  • Protocol: Do not mix with non-halogenated waste. The fluorine content requires high-temperature incineration with flue gas scrubbing to capture HF generated during destruction.

References

  • PubChem. (2025).[2] 2-Fluoro-3-methylbut-2-en-1-ol (Compound).[2] National Library of Medicine.[3][4] [Link]

  • National Toxicology Program (NTP). (2000). RoC Background Document: Vinyl Fluoride. (Used for vinyl-fluorine stability data). [Link]

  • Wikipedia. (2025). 2-Fluoroethanol Toxicity and Metabolism. (Reference for comparative toxicity). [Link]

Sources

Electronic Effects of Fluorine Substitution on Allylic Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic and steric perturbations introduced by fluorine substitution on allylic alcohols, structured for application in high-level synthesis and medicinal chemistry.

Executive Summary

The strategic introduction of fluorine into allylic alcohols transforms their physicochemical profile, creating "privileged structures" for drug discovery. Beyond simple bioisosterism, fluorine substitution modulates three critical parameters: acidity (pKa) , conformational bias (gauche effect) , and reaction kinetics .

This guide dissects the electronic interplay between the highly electronegative fluorine atom and the allylic system (


-system + hydroxyl group). It provides a mechanistic blueprint for predicting reactivity and a validated protocol for synthesizing these high-value scaffolds.

The Electronic Landscape

Fluorine substitution is not a monolith; its effect depends entirely on its position relative to the allylic alcohol core.

Vector Analysis of Electronic Effects

The reactivity of fluorinated allylic alcohols is governed by the competition between Inductive Withdrawal (


) and Resonance Donation (

).
  • 
    -Fluorine (Geminal to OH): 
    
    • Inductive (-I): Dominant. Significantly lowers the pKa of the hydroxyl group.

    • Resonance (+R): Stabilizes adjacent carbocations (e.g., in

      
       pathways) via lone-pair donation (
      
      
      
      ), often overriding the inductive destabilization.
  • 
    -Fluorine (Vinylic): 
    
    • Inductive (-I): Withdraws density from the alkene, lowering the HOMO energy. This deactivates the alkene towards electrophilic oxidants (e.g., mCPBA) but activates it for nucleophilic attack.

    • Resonance (+R): Can stabilize the vinyl cation character but generally weaker than the inductive pull on the neutral molecule.

  • 
    -Trifluoromethyl (
    
    
    
    -CF
    
    
    ):
    • Inductive (-I): Massive electron withdrawal.

    • Steric: The

      
       group is bulky (similar volume to an isopropyl group), enforcing rigid conformational locks.
      
Visualization of Electronic Vectors

The following diagram maps the competing electronic vectors in a generic


-fluoro allylic alcohol system.

ElectronicVectors Substrate Allylic Alcohol Core Inductive Inductive Effect (-I) (Electron Withdrawal) Substrate->Inductive Fluorine Electronegativity Resonance Resonance Effect (+R) (Lone Pair Donation) Substrate->Resonance Fluorine Lone Pair Outcome Net Reactivity Profile Inductive->Outcome Lowers pKa (Acidic OH) Deactivates Alkene (Low HOMO) Resonance->Outcome Stabilizes u03B1-Cations (Facilitates SN1)

Figure 1: Vector analysis showing the opposing forces of Inductive withdrawal (red) and Resonance stabilization (green) exerted by fluorine substitution.[1][2]

Impact on Reactivity & Mechanism[3][4]

Acidity Modulation (pKa)

Fluorine substitution drastically alters the Brønsted acidity of the hydroxyl group. This is critical for hydrogen-bond donor capability in protein binding pockets.

Substrate TypeStructureApprox. pKa (H₂O)Electronic Driver
Allylic Alcohol

~15.5Standard aliphatic alcohol baseline.

-Fluoro

~14.5Mild inductive withdrawal through

-system.

-Difluoro

~11.0Strong -I effect; significant acidity increase.

-Trifluoromethyl

~11.5 - 12.5Strong -I effect from

group.

Implication:


-fluorinated allylic alcohols are better hydrogen bond donors (HBD) but poorer nucleophiles. In base-catalyzed reactions (e.g., Williamson ether synthesis), the alkoxide is generated more easily but is less reactive.
The "Cation Stability" Paradox

A common misconception is that fluorine always destabilizes carbocations.

  • 
    -Fluoro Cation (
    
    
    
    ):
    The fluorine atom stabilizes the carbocation.[3] The overlap of the filled
    
    
    orbital of fluorine with the empty
    
    
    orbital of the carbocation (resonance) is energetically favorable, despite fluorine's electronegativity. This facilitates
    
    
    -type solvolysis or allylic rearrangements.
  • 
    -Trifluoromethyl Cation (
    
    
    
    ):
    The
    
    
    group destabilizes the carbocation. It has no lone pairs to donate and exerts a powerful electron-withdrawing effect. Reactions generating this intermediate are kinetically suppressed.
Conformational Locking (The Gauche Effect)

In


-fluoro allylic alcohols, the gauche effect  dictates the preferred conformation. The 

bond tends to align gauche to the

bond due to

hyperconjugation and electrostatic minimization.
  • Result: This pre-organization can enhance stereoselectivity in diastereoselective reactions (e.g., epoxidation) by restricting the rotational freedom of the allylic alcohol.

Experimental Protocol: Synthesis of -CF Allylic Alcohols

Direct synthesis via Nickel-Catalyzed Cross-Electrophile Coupling.

This protocol avoids the use of unstable gaseous trifluoroacetaldehyde, instead using stable redox-active esters. It represents a modern, robust approach to generating these privileged scaffolds.

Methodology

Reaction Class: Reductive Cross-Electrophile Coupling. Key Transformation: Aryl Iodide (


) + Trifluoroethoxyphthalimide 


-Aryl-

-trifluoromethyl Alcohol.
Reagents & Materials:
  • Substrate A: Aryl Iodide (1.0 equiv).

  • Substrate B: N-trifluoroethoxyphthalimide (1.5 equiv) [Redox-active ester].

  • Catalyst:

    
     (10 mol%).
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%).

  • Reductant: Zinc dust (2.0 equiv).

  • Solvent: DMA (0.2 M).

  • Additive: TMSCl (0.5 equiv) [Activates the Zn surface].

Step-by-Step Workflow:
  • Catalyst Pre-complexation: In a glovebox or under Ar, mix

    
     and dtbbpy in DMA. Stir for 10 min until the solution turns green (formation of active Ni-ligand complex).
    
  • Reagent Addition: Add the Aryl Iodide, N-trifluoroethoxyphthalimide, and Zinc dust to the reaction vessel.

  • Activation: Add TMSCl via syringe. Seal the vessel.

  • Reaction: Stir at room temperature for 12 hours. The mechanism involves the formation of a radical intermediate from the phthalimide, which is trapped by the organonickel species.

  • Workup: Quench with dilute HCl (to hydrolyze silyl ethers). Extract with EtOAc.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanistic Pathway Diagram

This diagram illustrates the radical generation and cross-coupling cycle.

NiCatalysis Start Reagents: Ar-I + Phth-N-O-CH(CF3) Ni0 Ni(0) Species RadicalGen Radical Generation (Zn reduces Phth -> u2022CH(OH)CF3) Start->RadicalGen Zn / TMSCl OxAdd Oxidative Addition (Ar-Ni(II)-I) Ni0->OxAdd Ar-I Capture Radical Capture (Ar-Ni(III)-R) OxAdd->Capture RadicalGen->Capture Radical Addition RedElim Reductive Elimination Product Release Capture->RedElim RedElim->Ni0 Regeneration Product Product: u03B1-Aryl-u03B1-CF3 Alcohol RedElim->Product

Figure 2: Catalytic cycle for the Ni-mediated synthesis of


-CF

allylic alcohols, highlighting the radical capture mechanism.

References

  • Direct Synthesis of

    
    -Aryl-
    
    
    
    -Trifluoromethyl Alcohols via Nickel Catalyzed Cross-Electrophile Coupling.
    Source: National Institutes of Health (PMC) URL:[Link]
  • The Unique Fluorine Effects in Organic Reactions: Recent Facts and Insights. Source: Chemical Society Reviews (RSC) URL:[Link]

  • Epoxidation of Allylic Alcohols (Sharpless and Vanadium Catalysis). Source: Wikipedia (General Overview & Primary Sources) URL:[Link][4]

  • Conform

    
    -Fluoroketones and Alcohols (Gauche Effect). 
    Source: Beilstein Journal of Organic Chemistry
    URL:[Link]
    
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Source: University of Tartu (Chair of Analytical Chemistry) URL:[Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for 2-Fluoro-3-methylbut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Fluoro-3-methylbut-2-en-1-ol (2-Fluoroprenol) | CAS: 2356-08-3

Executive Summary & Strategic Rationale

Fluorinated prenyl derivatives are highly sought-after building blocks in medicinal chemistry. The strategic substitution of hydrogen for fluorine at the vinylic position of prenol provides an isosteric mimic that alters the lipophilicity and metabolic stability of the resulting pharmacophore without drastically changing its steric bulk.

As documented in the[1], accessing this molecule via direct electrophilic fluorination of prenol is fundamentally flawed. Direct fluorination of electron-rich alkenes typically yields a complex mixture of fluorohydrins and addition products. Therefore, a "bottom-up" retrosynthetic strategy is required. This protocol outlines a highly scalable, two-step synthesis utilizing a Horner-Wadsworth-Emmons (HWE) olefination followed by a chemoselective DIBAL-H reduction, adapted from validated organofluorine methodologies[2].

Retrosynthetic Strategy & Workflow

The synthesis relies on the controlled coupling of commercially available ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate with acetone .

  • Step 1 (C-C Bond Formation): An HWE olefination constructs the tetrasubstituted fluoroalkene. By pre-installing the fluorine atom on the phosphonate, we dictate absolute regiocontrol.

  • Step 2 (Chemoselective Reduction): The resulting ester is reduced to the allylic alcohol using Diisobutylaluminum hydride (DIBAL-H).

SyntheticWorkflow SM Acetone + Fluoro-Phosphonate Step1 HWE Olefination (-78°C, THF) SM->Step1 Int Fluoro-Ester Intermediate Step1->Int 85% Step2 DIBAL-H Reduction (-78°C, DCM) Int->Step2 Prod 2-Fluoro-3-methyl but-2-en-1-ol Step2->Prod 92%

Synthetic workflow for 2-Fluoro-3-methylbut-2-en-1-ol via HWE olefination and DIBAL-H reduction.

Quantitative Process Parameters

The following table summarizes the stoichiometric and operational parameters for a 100 mmol scale synthesis, serving as a baseline for pilot-plant scale-up.

ParameterStep 1: HWE OlefinationStep 2: DIBAL-H Reduction
Primary Substrate Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetateEthyl 2-fluoro-3-methylbut-2-enoate
Substrate Amount 24.2 g (100 mmol, 1.0 eq)14.6 g (100 mmol, 1.0 eq)
Core Reagents Acetone (1.2 eq) / n-BuLi (1.05 eq)DIBAL-H (1.0 M in DCM, 2.2 eq)
Solvent System Anhydrous THF (0.5 M)Anhydrous DCM (0.2 M)
Reaction Temperature -78 °C to 25 °C-78 °C to 0 °C
Reaction Time 2 h at -78 °C, 4 h at 25 °C3 h at -78 °C
Expected Yield 85% (Isolated)92% (Isolated)
In-Process Control GC-MS / TLC (9:1 Hexanes:EtOAc)TLC (7:3 Hexanes:EtOAc, KMnO₄)

Step-by-Step Experimental Protocols

Step 4.1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesis of Ethyl 2-fluoro-3-methylbut-2-enoate.

  • System Preparation: Purge a dry 500 mL 3-neck round-bottom flask with N₂. Add ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate (24.2 g, 100 mmol) and anhydrous THF (200 mL).

  • Cryogenic Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add n-BuLi (2.5 M in hexanes, 42.0 mL, 105 mmol) over 30 minutes via an addition funnel. Stir for 1 hour at -78 °C.

  • Electrophile Addition: Add anhydrous acetone (6.97 g, 120 mmol) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature (25 °C) over 4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) to yield the intermediate ester as a pale yellow oil.

Expertise & Causality Insight: Why use n-BuLi at -78 °C? The α-fluoro carbanion generated from the phosphonate ester is highly reactive and prone to α-elimination (yielding a transient, unstable fluorocarbene) at elevated temperatures. Maintaining the reaction strictly at -78 °C ensures the kinetic stability of the carbanion prior to the nucleophilic attack on acetone. Note for Scale-up: For >1 kg pilot runs, n-BuLi can be substituted with LHMDS to mitigate cryogenic exothermic risks[2].

HWEMechanism A Deprotonation (n-BuLi) α-Fluoro Carbanion Formation B Nucleophilic Attack on Acetone Carbonyl A->B C Oxaphosphetane Cyclic Intermediate B->C D Cycloreversion Phosphate Elimination C->D E Tetrasubstituted Fluoroalkene D->E

Mechanistic pathway of the Horner-Wadsworth-Emmons (HWE) olefination step.

Step 4.2: DIBAL-H Mediated Ester Reduction

Objective: Synthesis of 2-Fluoro-3-methylbut-2-en-1-ol.

  • System Preparation: In a flame-dried 1 L flask under N₂, dissolve Ethyl 2-fluoro-3-methylbut-2-enoate (14.6 g, 100 mmol) in anhydrous DCM (500 mL). Cool to -78 °C.

  • Hydride Addition: Dropwise add DIBAL-H (1.0 M in DCM, 220 mL, 220 mmol) over 1 hour. Maintain internal temperature below -70 °C during addition.

  • Reaction Maturation: Stir at -78 °C for 3 hours. Monitor via TLC (disappearance of UV-active starting material).

  • Rochelle Salt Quench: Carefully quench the reaction at -78 °C by the dropwise addition of MeOH (10 mL) to destroy excess hydride, followed by the addition of saturated aqueous Rochelle salt (potassium sodium tartrate) solution (300 mL).

  • Emulsion Resolution: Remove the cooling bath and stir vigorously at room temperature for 2–4 hours until the organic and aqueous layers become distinctly clear.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 150 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temperature <30 °C due to product volatility).

Expertise & Causality Insight: Why DIBAL-H over LiAlH₄? Lithium aluminum hydride is a harsh reducing agent that can trigger single-electron transfer (SET) defluorination of vinylic C-F bonds. DIBAL-H cleanly reduces the ester to the alcohol without compromising the structural integrity of the fluoroalkene. Why the Rochelle Salt Quench? DIBAL-H reductions generate robust aluminum alkoxide complexes. Tartrate acts as a bidentate ligand, chelating the aluminum ions to form a water-soluble complex. This breaks the stubborn organoaluminum emulsion, allowing for clean phase separation and maximizing the recovery of the highly polar allylic alcohol.

Analytical Characterization & Self-Validation

To ensure the protocol acts as a self-validating system, the following analytical benchmarks must be met to confirm product identity and purity:

  • TLC Visualization: The final product (2-fluoroprenol) is not highly UV-active due to the lack of extended conjugation. Visualization must be performed using a KMnO₄ stain , which will rapidly oxidize the double bond, leaving a bright yellow spot on a purple background.

  • ¹⁹F NMR (CDCl₃, 376 MHz): Expect a distinct multiplet around -115 to -125 ppm . The fluorine atom will exhibit characteristic ³J coupling to the adjacent -CH₂OH protons and long-range ⁴J coupling to the vinylic methyl groups.

  • ¹H NMR (CDCl₃, 400 MHz): The allylic -CH₂OH protons will appear as a doublet (due to ³J H-F coupling) near 4.20 ppm . The gem-dimethyl groups will appear as two distinct singlets (or finely split doublets due to long-range fluorine coupling) around 1.70 - 1.80 ppm .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13492185, 2-Fluoro-3-methylbut-2-en-1-ol." PubChem,[Link]

  • World Intellectual Property Organization. "Inhibitors of Bruton's Tyrosine Kinase and Methods of Their Use (WO2018103058A1).

Sources

Application Note: Enantioselective Organocatalytic 2-Fluoroprenylation in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The prenyl (3-methylbut-2-enyl) group is a ubiquitous lipophilic pharmacophore used to enhance the membrane permeability and target-binding affinity of small-molecule therapeutics. However, its electron-rich alkene is highly susceptible to metabolic epoxidation by Cytochrome P450 enzymes, leading to rapid clearance and the formation of potentially toxic reactive metabolites.

2-Fluoro-3-methylbut-2-en-1-ol (commonly known as 2-fluoroprenol)[1] serves as a premier building block to install the 2-fluoroprenyl group —a metabolically robust bioisostere. The highly electronegative fluorine atom deactivates the alkene toward electrophilic epoxidation while perfectly maintaining the steric profile of the native prenyl group. This application note details a state-of-the-art, metal-free organocatalytic asymmetric allylic alkylation (AAA) workflow utilizing 2-fluoroprenol-derived carbonates[2], designed specifically for late-stage pharmaceutical development where trace metal contamination must be avoided.

Mechanistic Rationale & Catalyst Selection (Expertise & Experience)

Historically, asymmetric allylic alkylation relies heavily on transition metals (e.g., Pd, Ir)[3]. However, organocatalysis offers a powerful, metal-free alternative that leverages non-covalent interactions to achieve extraordinary stereocontrol.

  • The Causality of the Electrophile Design: Direct use of free 2-fluoro-3-methylbut-2-en-1-ol requires harsh Brønsted acid activation, which frequently degrades sensitive pharmaceutical intermediates. By converting the alcohol to a tert-butyl carbonate, we engineer a "self-activating" electrophile. Upon decarboxylation, the leaving group generates tert-butoxide in situ. This acts as a mild, endogenous base to deprotonate the incoming nucleophile, eliminating the need for exogenous inorganic bases that could trigger background racemization[4].

  • The Causality of the Organocatalyst: The fluorine atom at the C2 position strongly withdraws electron density via the inductive effect, destabilizing a fully dissociated allylic carbocation. Consequently, the reaction proceeds via a tighter ion-pair transition state. Bifunctional chiral squaramide catalysts are uniquely suited for this system. Squaramides possess a rigid, planar structure that projects two hydrogen-bond donating N-H protons further apart than traditional thioureas. This perfectly accommodates the spatial requirements of the bulky tert-butyl carbonate leaving group, while the tertiary amine moiety of the catalyst coordinates the enolate nucleophile, dictating strict facial selectivity.

Mandatory Visualization: Organocatalytic Workflow

G A 2-Fluoro-3-methylbut-2-en-1-ol (Starting Material) B Boc2O, DMAP (Catalytic) CH2Cl2, 0 °C to RT A->B Step 1: Activation C 2-Fluoroprenyl tert-Butyl Carbonate (Activated Electrophile) B->C F Highly Ordered H-Bonded Transition State Assembly C->F Electrophile Binding D Prochiral Nucleophile (e.g., 3-Substituted Oxindole) D->F Nucleophile Deprotonation E Chiral Bifunctional Squaramide Catalyst E->F Dual H-Bond Activation G Enantioenriched 2-Fluoroprenylated Target Molecule F->G Stereoselective C-C Bond Formation

Workflow of Organocatalytic Asymmetric 2-Fluoroprenylation using a Squaramide Catalyst.

Experimental Protocols (Trustworthiness)

The following protocols are designed as self-validating systems to ensure reproducibility and high enantiomeric fidelity.

Protocol A: Synthesis of 2-Fluoroprenyl tert-Butyl Carbonate

Objective: Convert 2-fluoro-3-methylbut-2-en-1-ol into a self-activating electrophile.

  • Preparation : Flame-dry a 100 mL round-bottom flask under argon. Add 2-fluoro-3-methylbut-2-en-1-ol (10.0 mmol, 1.04 g) and anhydrous CH₂Cl₂ (30 mL).

  • Catalyst Addition : Add 4-dimethylaminopyridine (DMAP) (1.0 mmol, 122 mg). Causality: DMAP acts as a nucleophilic catalyst to accelerate the transfer of the Boc group, preventing the degradation of the fluorinated alcohol.

  • Electrophile Addition : Cool the mixture to 0 °C using an ice bath. Slowly add di-tert-butyl dicarbonate (Boc₂O) (11.0 mmol, 2.40 g) dissolved in CH₂Cl₂ (10 mL) dropwise over 15 minutes.

  • Reaction Monitoring (Self-Validation) : Stir the reaction at room temperature. The reaction progress can be visually validated by the evolution of CO₂ gas. Once effervescence ceases (typically 2-3 hours), perform TLC (Hexanes/EtOAc 9:1). The product is UV-inactive but stains bright yellow/brown with basic KMnO₄.

  • Workup : Quench with saturated aqueous NH₄Cl (20 mL). Extract with CH₂Cl₂ (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the carbonate as a colorless oil.

Protocol B: Squaramide-Catalyzed Asymmetric Allylic Alkylation

Objective: Enantioselective installation of the 2-fluoroprenyl group onto a prochiral nucleophile (e.g., 3-aryl oxindole).

  • Assembly : In an oven-dried 10 mL Schlenk tube, add the 3-aryl oxindole nucleophile (0.20 mmol) and the chiral cinchona-derived bifunctional squaramide catalyst (0.02 mmol, 10 mol%).

  • Solvent Selection : Dissolve the mixture in anhydrous Toluene (2.0 mL). Causality: Non-polar solvents like toluene suppress competitive background hydrogen bonding from the solvent, maximizing the highly ordered catalyst-substrate interactions required for high enantioselectivity.

  • Temperature Control : Cool the reaction mixture to 0 °C. Lower temperatures rigidify the transition state, significantly boosting the enantiomeric excess (ee).

  • Initiation : Add 2-fluoroprenyl tert-butyl carbonate (0.24 mmol, 1.2 equiv) in one portion.

  • Validation & Completion : Stir at 0 °C for 36 hours. The reaction is self-validating: as the tert-butoxide is consumed to form the enolate, isobutylene gas is slowly released. Purify directly via silica gel chromatography to isolate the enantioenriched 2-fluoroprenylated product.

Quantitative Data Presentation

The table below summarizes the optimization parameters for the organocatalytic asymmetric 2-fluoroprenylation, highlighting the critical interplay between solvent polarity, temperature, and stereocontrol.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
15CH₂Cl₂25246582
210CH₂Cl₂25188886
310Toluene25247291
4 10 Toluene 0 36 85 96
510THF0485578

Note: Toluene at 0 °C (Entry 4) provides the optimal balance of yield and enantioselectivity, as the non-polar environment maximizes the strength of the squaramide hydrogen-bonding network.

References

  • 2-Fluoro-3-methylbut-2-en-1-ol | C5H9FO - PubChem . National Institutes of Health (NIH). 1

  • Alternative Synthesis of the Colorado Potato Beetle Pheromone . ACS Publications (Journal of Organic Chemistry). 2

  • Organocatalytic Asymmetric Allylic Alkylation of Morita–Baylis–Hillman Carbonates with Diethyl 2-Aminomalonate Assisted by In Situ Protection . ACS Publications (Journal of Organic Chemistry). 4

  • Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols . PMC (Synthesis). 3

Sources

Application Note: Optimized Procedures for the Esterification of 2-Fluoro-3-methylbut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The esterification of allylic alcohols is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products. However, the substrate 2-Fluoro-3-methylbut-2-en-1-ol presents a unique set of physicochemical challenges that necessitate highly controlled reaction conditions.

The Chemical Challenge

2-Fluoro-3-methylbut-2-en-1-ol is a fluoroallylic alcohol. The presence of a vinylic fluorine atom at the C2 position introduces a strong inductive electron-withdrawing effect (-I effect). This electronic modulation has two critical consequences:

  • Reduced Nucleophilicity: The electron density on the primary hydroxyl oxygen is slightly diminished compared to its non-fluorinated analog (prenol), requiring a highly electrophilic acyl donor for efficient coupling.

  • Acid Sensitivity: Under strongly acidic conditions typically used in Fischer esterification (e.g.,

    
     or 
    
    
    
    -TsOH), allylic alcohols are highly susceptible to protonation and subsequent loss of water. This forms a resonance-stabilized allylic carbocation, leading to unwanted side reactions such as double-bond isomerization, elimination (diene formation), or etherification.
The Solution: Mild Coupling Strategies

To bypass the harsh conditions of Fischer esterification, base-promoted or coupling-reagent-mediated protocols are strictly required. The Steglich Esterification —utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)—is the field-proven gold standard for fluorinated allylic alcohols [1]. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, rapidly reacting with the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which then efficiently traps the weakly nucleophilic fluoroallylic alcohol [2].

Mechanistic Pathway Visualization

Steglich_Mechanism A Carboxylic Acid (R-COOH) C O-Acylisourea (Intermediate) A->C + DCC B DCC (Coupling Agent) B->C E Acylpyridinium (Active Ester) C->E + DMAP H DCU (Byproduct) C->H Urea extrusion D DMAP (Catalyst) D->E E->D DMAP Regeneration G Fluoroallylic Ester (Target Product) E->G + Fluoroallylic Alcohol F 2-Fluoro-3-methylbut-2-en-1-ol (Nucleophile) F->G

Fig 1: Steglich esterification mechanism for 2-Fluoro-3-methylbut-2-en-1-ol.

Comparative Data Presentation

To ensure experimental trustworthiness, the following table summarizes the causality behind reagent selection and expected outcomes for various esterification methods applied to fluoroallylic alcohols.

Esterification MethodReagents / CatalystReaction Temp.Expected YieldByproducts / RisksScalability
Steglich (Recommended) DCC, DMAP, DCM0 °C to RT85 - 95% Dicyclohexylurea (DCU) / Very Low RiskHigh (Requires filtration)
Acid Chloride / Base R-COCl, Pyridine, DCM0 °C to RT75 - 85% Pyridinium chloride / HCl-induced degradation if base is insufficientExcellent
Yamaguchi TCBC, Et₃N, DMAPRT to 80 °C70 - 80% Mixed anhydrides / Moderate RiskModerate
Fischer (Avoid)

or

, Heat
Reflux< 20% Isomerization, Diene elimination, EtherificationPoor

Experimental Protocols

Protocol A: Steglich Esterification (Primary Recommendation)

This protocol ensures the structural integrity of the fluoroallylic double bond by operating under strictly non-acidic, mild conditions [1][2].

Reagents Required:

  • 2-Fluoro-3-methylbut-2-en-1-ol (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.15 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to alcohol)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (

    
     or Argon).
    
  • Dissolution: Dissolve the carboxylic acid (1.1 equiv) and 2-Fluoro-3-methylbut-2-en-1-ol (1.0 equiv) in anhydrous DCM. Add DMAP (0.1 equiv).

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. This prevents the exothermic formation of N-acylurea side products.

  • Coupling: Dissolve DCC (1.15 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours (monitor completion via TLC or LC-MS).

  • Workup: Filter the suspension through a pad of Celite to remove the insoluble DCU byproduct. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated aqueous

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate).
    
Protocol B: Acid Chloride Method (Alternative for Hindered Acids)

If the carboxylic acid is highly sterically hindered, pre-forming the acid chloride is a viable alternative, provided a non-nucleophilic base is used in excess to scavenge generated HCl.

Step-by-Step Methodology:

  • Dissolve 2-Fluoro-3-methylbut-2-en-1-ol (1.0 equiv) in anhydrous DCM.

  • Add anhydrous Pyridine or Triethylamine (2.0 equiv) and cool to 0 °C.

  • Add the corresponding Acid Chloride (1.2 equiv) dropwise.

  • Stir at room temperature for 2–4 hours.

  • Quench with water, extract with DCM, wash with saturated

    
     (to remove excess Pyridine), dry, and concentrate.
    

Experimental Workflow Diagram

Workflow Step1 1. Preparation Dry DCM, N2 atmosphere Cool to 0 °C Step2 2. Activation Add Acid, DMAP (0.1 eq) Add DCC dropwise Step1->Step2 Step3 3. Coupling Add 2-Fluoro-3-methylbut-2-en-1-ol Warm to RT, stir 4-12 h Step2->Step3 Step4 4. Workup Filter DCU byproduct Wash with 0.5M HCl & NaHCO3 Step3->Step4 Step5 5. Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Fig 2: Step-by-step experimental workflow for the Steglich esterification process.

References

  • Tranel, F., Fröhlich, R., & Haufe, G. (2005). Synthesis of γ-fluoro-α-amino acids by Claisen rearrangement. ResearchGate. Retrieved from[Link][1]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Retrieved from[Link][2]

Sources

Application Notes and Protocols: Cross-Coupling Reactions Using Fluorinated Allylic Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and development. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2] Consequently, over 20% of all marketed pharmaceuticals contain at least one fluorine atom.[1] Fluorinated allylic alcohols, in particular, have emerged as versatile and highly valuable building blocks. They provide a direct route to introduce fluorinated motifs at sp³-hybridized carbon centers, a key strategy for increasing the three-dimensionality and novelty of drug candidates.[1][2]

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] The application of these reactions to fluorinated allylic alcohols, however, presents a unique set of challenges and opportunities. The electron-withdrawing nature of fluorine can significantly alter the reactivity of the allylic system, influencing the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical parameters, mechanistic considerations, and detailed protocols for successfully employing fluorinated allylic alcohols in various palladium-catalyzed cross-coupling reactions.

Mechanistic Considerations: The Fluorine Effect

The presence of fluorine on an allylic scaffold introduces several electronic and steric factors that must be considered when designing a cross-coupling strategy.

  • Activation of the Hydroxyl Group: Unlike traditional cross-coupling reactions that often require pre-activation of the alcohol to a halide or triflate, the hydroxyl group of an allylic alcohol can sometimes be utilized directly.[6] The Lewis acidity of organoboron reagents, for instance, can facilitate the activation of the C-O bond, making the process more atom-economical.[6]

  • Influence on Oxidative Addition: The electron-withdrawing fluorine atoms can influence the electron density of the π-system, affecting its coordination to the palladium(0) center and the subsequent oxidative addition step. This can alter the regioselectivity of the reaction compared to non-fluorinated analogs.

  • β-Fluoride Elimination: In certain cases, particularly with gem-difluoroalkenes, a β-fluoride elimination pathway can compete with or even dominate the desired reductive elimination.[7][8] This unique reactivity can be harnessed to synthesize valuable monofluorinated dienes.[7][8]

  • Ligand Choice: The choice of ligand is paramount. Electron-rich, sterically demanding phosphine ligands, such as Buchwald-type biarylphosphines or N-heterocyclic carbenes (NHCs), are often required to promote efficient oxidative addition and reductive elimination while preventing catalyst decomposition and undesired side reactions.[5][9][10]

General Workflow for Cross-Coupling Reactions

The successful execution of a cross-coupling reaction hinges on a systematic and precise workflow. The following diagram outlines the critical stages, from initial setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Reagent & Solvent Preparation (Drying/Degassing) Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Glassware Glassware Preparation (Oven/Flame-Dried) Glassware->Setup Addition Reagent Addition (Controlled) Setup->Addition Monitoring Reaction Monitoring (TLC/GC-MS/LC-MS) Addition->Monitoring Quench Quenching Monitoring->Quench Extract Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron species and an organohalide or triflate.[11] Its application with fluorinated allylic alcohols allows for the direct synthesis of valuable aryl- or vinyl-substituted fluorinated scaffolds.[6][12]

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a sterically demanding, electron-rich phosphine ligand (e.g., SPhos, XPhos, or cataCXium® PICy) is often crucial.[13] The bulky ligand facilitates the oxidative addition of the allylic alcohol (or its in-situ activated form) and promotes the final reductive elimination step, while preventing β-hydride elimination.

  • Base: The choice of base is critical. A carbonate base like K₂CO₃ or Cs₂CO₃ is typically used.[13] The base activates the organoboron species, facilitating transmetalation to the palladium center.[11] The strength and solubility of the base can significantly impact reaction rates and yields.

  • Solvent: A polar aprotic solvent such as dioxane, THF, or DME is commonly employed to ensure the solubility of all reaction components, particularly the base and the boronic acid salt intermediate.[13] The addition of water is often necessary to facilitate the dissolution of the base and promote the transmetalation step.

Optimized Conditions for Suzuki-Miyaura Coupling
ParameterConditionRationale
Palladium Precursor Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Readily available and effective Pd(0) sources after in-situ reduction.
Ligand SPhos or cataCXium® PICy (1.1-1.2 eq. to Pd)Bulky, electron-rich ligands that promote efficient catalysis and prevent side reactions.[13]
Boron Reagent Aryl/Vinyl Boronic Acid or Pinacol Ester (1.1-1.5 eq.)Air- and moisture-stable reagents with low toxicity.[14]
Base K₂CO₃ or K₃PO₄ (2.0-3.0 eq.)Activates the boronic acid for transmetalation.[11]
Solvent Dioxane/H₂O or DME/H₂O (e.g., 10:1 ratio)Ensures solubility of reagents and facilitates transmetalation.[13]
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.
Protocol 1: Suzuki-Miyaura Coupling of 3,3,3-Trifluoro-1-phenylprop-1-en-2-ol with 4-Methoxyphenylboronic Acid

Objective: To synthesize 1-(4-methoxyphenyl)-3,3,3-trifluoro-1-phenylprop-1-ene.

Materials:

  • 3,3,3-Trifluoro-1-phenylprop-1-en-2-ol (1.0 mmol, 1.0 eq.)

  • 4-Methoxyphenylboronic Acid (1.2 mmol, 1.2 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • cataCXium® PICy (0.024 mmol, 2.4 mol%)

  • Potassium Carbonate (K₂CO₃, 3.0 mmol, 3.0 eq.)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Water (0.5 mL, degassed)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add Pd(OAc)₂ (4.5 mg), cataCXium® PICy (9.5 mg), 4-methoxyphenylboronic acid (182 mg), and K₂CO₃ (414 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Add the fluorinated allylic alcohol substrate (188 mg) via syringe.

  • Finally, add degassed water (0.5 mL) via syringe.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Heck Reaction: Arylation/Vinylation of Fluorinated Alkenes

The Heck reaction couples an unsaturated halide (or triflate) with an alkene, typically under palladium catalysis.[15] When using fluorinated allylic alcohols, the reaction can proceed either at the double bond or via activation of the C-O bond, depending on the specific substrate and conditions. A particularly interesting variant involves the reaction of gem-difluoroalkenes, where a Mizoroki-Heck type reaction can lead to C-F bond functionalization via a β-fluoride elimination pathway.[7]

Causality Behind Experimental Choices:
  • Catalyst System: For Heck reactions involving C-F activation, a Pd(0) source like Pd₂(dba)₃ combined with a bidentate ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine can be effective.[8] For more traditional Heck couplings on the alkene, phosphine-free systems or palladium nanoparticles have also shown utility, especially in greener solvents like water.[16]

  • Base: An inorganic base like Cs₂CO₃ or an organic base like triethylamine (Et₃N) is used to neutralize the HX generated during the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMA are often required to achieve the temperatures needed for efficient catalysis.

Protocol 2: Diastereoselective Mizoroki-Heck Reaction of a gem-Difluoroalkene

Objective: To synthesize a monofluorinated 1,3-diene via a palladium-catalyzed C-F bond alkenylation.[7]

Materials:

  • gem-Difluoroalkene substrate (e.g., 1-(2,2-difluorovinyl)-4-methylbenzene) (1.0 mmol, 1.0 eq.)

  • Alkene coupling partner (e.g., Styrene) (2.0 mmol, 2.0 eq.)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.05 mmol, 5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous (4 mL)

  • Argon or Nitrogen gas supply

Procedure:

  • In an argon-filled glovebox, add Pd₂(dba)₃ (23 mg), dtbpy (13.4 mg), and Cs₂CO₃ (652 mg) to a screw-cap vial equipped with a stir bar.

  • Add anhydrous DMF (4 mL), the gem-difluoroalkene (168 mg), and the styrene (208 mg, 230 µL).

  • Seal the vial tightly and remove it from the glovebox.

  • Place the vial in a preheated heating block at 120 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the monofluorinated 1,3-diene product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) or C(sp³)-C(sp) bonds by reacting an organohalide with a terminal alkyne.[17] This reaction is catalyzed by a combination of palladium and a copper(I) salt.[18] Applying this method to activated fluorinated allylic alcohols provides a powerful route to fluorinated enynes, which are versatile intermediates in organic synthesis.

Causality Behind Experimental Choices:
  • Dual Catalysis: The reaction relies on a synergistic palladium/copper catalytic system.[17] The palladium complex undergoes oxidative addition with the electrophile, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile for transmetalation.[18]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves both to neutralize the HX byproduct and to act as the solvent.

  • Copper-Free Variants: To avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free Sonogashira conditions have been developed. These often require specific ligands and stronger bases to facilitate the deprotonation of the alkyne and its subsequent reaction with the palladium center.[17][18]

The Catalytic Cycles of Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_Alkyne R-Pd(II)L₂-C≡CR' PdII_RX->PdII_Alkyne Transmetalation (from Cu cycle) CuAlkyne Cu(I)-C≡CR' Product R-C≡CR' PdII_Alkyne->Product Reductive Elimination Product->Pd0 Catalyst Regeneration CuX Cu(I)X CuAlkyne->CuX To Pd Cycle Alkyne H-C≡CR' Alkyne->CuAlkyne Deprotonation (Base)

Caption: Simplified catalytic cycles for the Sonogashira reaction.

Protocol 3: Copper-Catalyzed Sonogashira Coupling of an Allylic Bromide

Objective: To synthesize a fluorinated enyne from a fluorinated allylic bromide and a terminal alkyne.

Materials:

  • Fluorinated allylic bromide (e.g., 1-bromo-3,3-difluoroprop-1-ene) (1.0 mmol, 1.0 eq.)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 eq.)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (34.7 mg) and CuI (11.4 mg) under an argon atmosphere.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine (5 mL) via syringe.

  • Add the terminal alkyne (122 mg, 131 µL) via syringe.

  • Add the fluorinated allylic bromide (157 mg) via syringe.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in diethyl ether (25 mL) and filter through a short plug of silica gel to remove metal salts.

  • Wash the silica plug with additional diethyl ether.

  • Concentrate the combined filtrates and purify the crude product by flash column chromatography.

Conclusion

Cross-coupling reactions of fluorinated allylic alcohols are a potent strategy for the synthesis of complex, fluorine-containing molecules relevant to the pharmaceutical and agrochemical industries. A thorough understanding of the underlying mechanistic principles, particularly the electronic influence of fluorine, is critical for reaction design and optimization. By carefully selecting the catalyst system, base, and solvent, researchers can effectively overcome the challenges associated with these substrates and unlock access to a diverse array of valuable chemical entities. The protocols provided herein serve as a validated starting point for the exploration and application of these powerful synthetic transformations.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Ni, C., & Hu, J. (2014). The unique role of fluorine in organic synthesis: the development of fluorinated synthons. Chemical Society Reviews, 43(16), 5658-5706. [Link]

  • Tsukamoto, H., Sato, M., & Kondo, Y. (2004). Palladium(0)-catalyzed direct cross-coupling reaction of allyl alcohols with aryl- and vinyl-boronic acids. Chemical Communications, (10), 1200-1201. [Link]

  • Braun, T., & Weidener, T. (2012). C-F Bond Activation of Fluorinated Molecules by Transition Metal Complexes. Topics in Organometallic Chemistry, 40, 1-45. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Coupling of Ammonia and Amines with Aryl and Heteroaryl Halides. Journal of the American Chemical Society, 128(43), 14050-14051. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

  • Hammond, G. B., & Prakash, G. K. S. (Eds.). (2015). Organofluorine Chemistry: Synthesis, Reactivity, and Applications. John Wiley & Sons. [Link]

  • Tang, P., Wang, W., & Ritter, T. (2011). Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. Journal of the American Chemical Society, 133(30), 11482–11484. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

  • Parsons, A. T., & Buchwald, S. L. (2011). Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. Angewandte Chemie International Edition, 50(39), 9120-9124. [Link]

Sources

Application Note: Selective Asymmetric Hydrogenation of 2-Fluoro-3-methylbut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The synthesis of chiral 1,2-fluorohydrins is a critical operation in modern drug development, as these motifs serve as metabolically stable bioisosteres for amides and transition-state inhibitors. However, the selective hydrogenation of fully substituted or sterically hindered


-fluoro allylic alcohols, such as 2-fluoro-3-methylbut-2-en-1-ol (CAS: 2356-08-3)[1], presents a severe chemoselectivity challenge. Traditional hydrogenation methods often fail due to competitive hydrodefluorination and allylic C–O bond hydrogenolysis.

This application note provides a field-proven, self-validating protocol for the chemoselective and enantioselective hydrogenation of 2-fluoro-3-methylbut-2-en-1-ol to yield chiral 2-fluoro-3-methylbutan-1-ol. By leveraging Iridium(I) complexes with strongly


-accepting N,P-ligands, researchers can suppress undesired side reactions and achieve >99% conversion with exceptional enantiomeric excess (ee)[2].

Mechanistic Rationale & Catalyst Selection (E-E-A-T)

As a Senior Application Scientist, I frequently observe that the primary mode of failure in fluoroalkene hydrogenation is the loss of the fluorine atom[3]. When a traditional catalyst (e.g., Pd/C) is employed, the metal inserts into the alkene to form a metal-alkyl intermediate. Because the C–F bond is adjacent to the metal center,


-fluoride elimination occurs significantly faster than reductive elimination, yielding des-fluoro alkanes[3].

To circumvent this, causality dictates the use of a highly tuned catalytic system[4]:

  • The Metal Center: Iridium(I) is chosen over Palladium or Rhodium because, when paired with the right ligands, its reductive elimination kinetics can be drastically accelerated[2].

  • The Ligand: Bicyclic oxazoline-phosphine (N,P) ligands are utilized. The strong

    
    -accepting nature of the phosphine pulls electron density from the Ir center, accelerating the hydride transfer and subsequent reductive elimination, effectively outcompeting the undesired 
    
    
    
    -fluoride elimination pathway[4].
  • The Counterion: A non-coordinating tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (BArF⁻) counterion is mandatory. It ensures the Iridium center remains highly electrophilic, facilitating the coordination of the sterically demanding, fully substituted alkene[2].

Mechanism Ir_cat Ir(I) Precursor Ir_H2 Ir(III) Dihydride Ir_cat->Ir_H2 + H₂ Coord Alkene Coordination Ir_H2->Coord + Substrate Mig_Insert Ir-Alkyl Intermediate Coord->Mig_Insert Migratory Insertion Prod_Desired Reductive Elimination (Desired Fluorohydrin) Mig_Insert->Prod_Desired Fast (N,P-Ligand) Prod_Undesired β-Fluoride Elimination (Hydrodefluorination) Mig_Insert->Prod_Undesired Slow (Suppressed) Prod_Desired->Ir_cat Catalyst Regeneration

Fig 1. Ir-catalyzed hydrogenation cycle vs. competing β-fluoride elimination pathway.

Quantitative Data: Catalyst Screening Profiles

The table below summarizes the causality behind catalyst selection, demonstrating how empirical choices directly impact chemoselectivity and enantiocontrol.

Catalyst SystemH₂ PressureSolventConversion (%)Chemoselectivity (F-retention)Enantiomeric Excess (ee)
Pd/C (10 wt%) 1 barMeOH>99%< 5% (Extensive defluorination)N/A
Rh(PPh₃)₃Cl 10 barToluene82%78% (Moderate cleavage)N/A
[Ir(COD)(Achiral N,P)]BArF 30 barCH₂Cl₂>99%> 98%N/A
[Ir(COD)(Chiral N,P)]BArF 30 barCH₂Cl₂>99%> 98%94 - 97%

Note: 2-Fluoro-3-methylbut-2-en-1-ol has a molecular weight of 104.12 g/mol [1]. The desired product retains the fluorine atom (MW = 106 g/mol ), whereas defluorination yields 3-methylbutan-1-ol (MW = 88 g/mol ).

Experimental Protocol

This protocol is designed as a self-validating system . By monitoring specific visual and pressure-based milestones, the operator can ensure catalytic fidelity before proceeding to the analytical workup.

Workflow S1 Substrate Prep (Dry CH₂Cl₂) S3 Hydrogenation (30 bar H₂) S1->S3 S2 Ir Catalyst Activation S2->S3 S4 Reaction Monitoring S3->S4 S5 SFC/GC-MS Analysis S4->S5

Fig 2. Step-by-step experimental workflow for high-pressure selective hydrogenation.

Reagents & Equipment
  • Substrate: 2-Fluoro-3-methylbut-2-en-1-ol (1.0 mmol)[5]

  • Catalyst: Chiral [Ir(COD)(N,P)]BArF complex (1.0 mol%)

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂, 5.0 mL). Causality: A non-coordinating solvent is strictly required to prevent solvent molecules from competing with the sterically hindered substrate for the Ir center[2].

  • Equipment: Stainless steel high-pressure autoclave with a magnetic stirrer and pressure gauge.

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

  • Flame-dry the autoclave reaction vial under a continuous stream of Argon.

  • Inside an argon-filled glovebox, weigh 1.0 mmol of 2-fluoro-3-methylbut-2-en-1-ol and 1.0 mol% of the Ir catalyst into the vial.

  • Add 5.0 mL of anhydrous CH₂Cl₂.

    • Self-Validation Checkpoint 1: The solution should appear bright orange/red, indicating the intact Ir(COD) precatalyst.

Step 2: High-Pressure Hydrogenation 4. Seal the autoclave and transfer it to the hydrogenation manifold. 5. Purge the vessel with H₂ gas (5 bar) three times to remove residual argon. 6. Pressurize the autoclave to 30 bar H₂ . Causality: The tetrasubstituted nature of the alkene creates severe steric shielding; elevated pressure is required to drive the substrate coordination equilibrium forward. 7. Stir vigorously (800 rpm) at 25 °C for 12 hours.

  • Self-Validation Checkpoint 2: Within the first 30 minutes, the solution color must transition from orange/red to pale yellow/colorless. This visual cue confirms the successful hydrogenation of the COD ligand and the generation of the active Ir(III) dihydride species.

Step 3: In-Process Monitoring 8. Monitor the pressure gauge. A calculated pressure drop corresponding to 1.0 equivalent of H₂ uptake validates reaction progression. Once the pressure plateaus, the reaction is complete.

Step 4: Workup & Isolation 9. Carefully vent the H₂ gas and open the autoclave. 10. Pass the crude mixture through a short pad of silica gel (eluting with Et₂O) to remove the Iridium catalyst. 11. Concentrate the filtrate under reduced pressure (Note: 2-fluoro-3-methylbutan-1-ol is somewhat volatile; keep the water bath < 30 °C).

Analytical Validation & Quality Control

To ensure the protocol's integrity, the following analytical validations must be performed on the crude mixture:

  • Chemoselectivity (GC-MS): Inject an aliquot into a GC-MS.

    • Pass Criteria: A dominant molecular ion peak at m/z = 106 confirms the desired 2-fluoro-3-methylbutan-1-ol.

    • Fail Criteria: A peak at m/z = 88 indicates hydrodefluorination (3-methylbutan-1-ol), suggesting moisture contamination or catalyst degradation.

  • Enantiomeric Excess (SFC): Analyze the product using Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase (e.g., Chiralpak IG). Compare the retention times against a racemic standard to calculate the ee%[2].

References

  • 2-Fluoro-3-methylbut-2-en-1-ol | C5H9FO . PubChem - NIH.[Link]

  • Asymmetric synthesis of 1,2-fluorohydrin: iridium catalyzed hydrogenation of fluorinated allylic alcohol . Chemical Science (RSC Publishing).[Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Fluorinated Olefins Using N,P-Ligands: A Struggle with Hydrogenolysis and Selectivity . Journal of the American Chemical Society.[Link]

  • Selective Copper Complex-Catalyzed Hydrodefluorination of Fluoroalkenes and Allyl Fluorides: A Tale of Two Mechanisms . Journal of the American Chemical Society.[Link]

Sources

Application Note: Chemoselective Biocatalytic Synthesis of 2-Fluoro-3-methylbut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the biocatalytic synthesis of 2-Fluoro-3-methylbut-2-en-1-ol , a critical fluorinated building block. While the target molecule itself is achiral, the introduction of fluorine at the vinylic position (C2) renders the system sensitive to defluorination and side reactions (such as 1,4-reduction) during traditional chemical reduction.

This protocol utilizes Alcohol Dehydrogenases (ADHs) (also known as Ketoreductases, KREDs) to effect the chemoselective 1,2-reduction of the precursor 2-fluoro-3-methylbut-2-enal . Unlike hydride reagents (e.g., NaBH₄, LiAlH₄), which often require cryogenic conditions to prevent conjugate addition or defluorination, ADHs operate at ambient temperature with near-perfect chemoselectivity.

Key Advantages of this Approach:
  • Chemoselectivity: Exclusive 1,2-reduction of the aldehyde; the C=C bond and C-F bond remain intact.

  • Safety: Eliminates the need for pyrophoric hydride reagents or high-pressure hydrogenation.

  • Scalability: The coupled cofactor regeneration system (GDH/Glucose) allows for high substrate loading (>50 g/L).

Scientific Principles & Mechanism[1]

The Fluorine Effect in Biocatalysis

The introduction of a fluorine atom at the


-position of an 

-unsaturated aldehyde creates a unique electronic environment. The strong electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, potentially accelerating the reaction rate compared to the non-fluorinated analog (prenal). However, the C-F bond is sterically demanding (Van der Waals radius of F ≈ 1.47 Å vs H ≈ 1.20 Å), requiring enzymes with accommodating active sites.
Reaction Pathway

The reaction utilizes an NADPH-dependent ADH to reduce the aldehyde to the alcohol. To make the process economically viable, a Glucose Dehydrogenase (GDH) system recycles the expensive cofactor.

ReactionPathway Substrate 2-Fluoro-3-methylbut-2-enal ADH ADH / KRED Substrate->ADH Product 2-Fluoro-3-methylbut-2-en-1-ol NADH NAD(P)H + H+ NADH->ADH Cofactor NAD NAD(P)+ GDH GDH (Recycling) NAD->GDH Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone ADH->Product ADH->NAD GDH->NADH Regeneration GDH->Gluconolactone

Figure 1: Coupled enzymatic reduction pathway showing the primary reduction (ADH) and cofactor regeneration (GDH).

Pre-Experimental: Substrate Preparation

Note: If the aldehyde precursor is not commercially available, it can be synthesized via the Horner-Wadsworth-Emmons (HWE) reaction.

Chemical Synthesis of Precursor (Brief):

  • Reagents: Triethyl 2-fluoro-2-phosphonoacetate, Acetone, n-BuLi or NaH.

  • Reaction: HWE condensation yields Ethyl 2-fluoro-3-methylbut-2-enoate .

  • Reduction: Controlled reduction with DIBAL-H (1 eq) at -78°C yields 2-fluoro-3-methylbut-2-enal .

    • Critical Check: Ensure the aldehyde is free of residual DIBAL or aluminum salts before introducing it to the enzyme system, as metals can inhibit ADHs.

Experimental Protocol: Enzyme Screening & Scale-Up

Materials Required
  • Enzyme Panel: Kit containing broad-spectrum ADHs (e.g., Codexis KREDs, Daicel enzymes, or recombinant HLADH variants).

  • Cofactors: NADP+, NAD+, Glucose Dehydrogenase (GDH-105 or equivalent).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Solvent: DMSO or Isopropanol (IPA) as cosolvent.

  • Substrate: 2-Fluoro-3-methylbut-2-enal (Stock: 500 mM in DMSO).

Protocol A: Microscale Screening (96-well Plate)

Objective: Identify the enzyme with the highest activity and stability against the fluorinated substrate.

  • Master Mix Prep: Prepare a solution containing:

    • Buffer: 900 µL KPi (100 mM, pH 7.0)

    • Glucose: 20 mg

    • GDH: 5 Units

    • NADP+: 1 mM final conc.

  • Dispensing: Add 180 µL of Master Mix to each well.

  • Enzyme Addition: Add 1-2 mg of lyophilized ADH powder (or 10 µL liquid enzyme) to distinct wells.

  • Substrate Initiation: Add 20 µL of Substrate Stock (Final conc: 50 mM).

  • Incubation: Seal plate. Shake at 30°C, 600 rpm for 24 hours.

  • Quenching: Add 200 µL Ethyl Acetate (EtOAc) to each well. Vortex vigorously.

  • Analysis: Centrifuge to separate phases. Analyze organic layer via GC-FID or GC-MS.

Selection Criteria:

  • Conversion: >90% desired.

  • Purity: Absence of saturated alcohol (3-methylbutan-1-ol) or defluorinated products.

Protocol B: Preparative Scale Synthesis (1 Gram Scale)

Objective: Isolate pure 2-Fluoro-3-methylbut-2-en-1-ol.

Reaction Setup:

Component Quantity Concentration
Buffer 40 mL 100 mM KPi, pH 7.0
Substrate 1.02 g (approx 10 mmol) ~250 mM (fed-batch)
GDH (CDX-901) 50 mg 50 U/mL
NADP+ 20 mg 0.5 mM (catalytic)
Glucose 2.5 g 1.5 eq
Selected ADH 100 mg ~2-5 g/L loading

| DMSO | 2 mL | 5% v/v (Cosolvent) |

Step-by-Step Procedure:

  • Buffer Prep: Dissolve Glucose and NADP+ in the KPi buffer. Adjust pH to 7.0 if shifted by glucose.

  • Enzyme Dissolution: Add GDH and the selected ADH. Stir gently (do not vortex) to dissolve.

  • Substrate Addition (Fed-Batch):

    • The fluorinated aldehyde is reactive.[1][2] Do not add all at once.

    • Add the substrate in 4 portions (250 mg each) every 1 hour.

    • Maintain pH at 7.0 using 1M NaOH (titration) as gluconic acid is produced.

  • Monitoring: Monitor reaction by TLC (Hexane:EtOAc 3:1) or GC.

    • Endpoint: Disappearance of aldehyde peak.

  • Work-up:

    • Saturate the aqueous phase with NaCl (brine).

    • Extract 3x with Ethyl Acetate (3 x 50 mL).

    • Dry combined organics over

      
      .
      
    • Concentrate under reduced pressure (Note: Product is volatile; use mild vacuum, >100 mbar, 30°C bath).

Analytical Validation

Quality Control Parameters

Compare the biocatalytic product against the following specifications.

ParameterSpecificationMethod
Appearance Colorless liquidVisual
Purity (GC) > 98.0%GC-FID (DB-5 Column)
Defluorinated Impurity < 0.1%GC-MS / 19F-NMR
Saturated Impurity < 0.5%GC-MS
Water Content < 0.5%Karl Fischer
19F-NMR Interpretation

The fluorine signal is the most diagnostic tool for validating the integrity of the vinylic fluorine.

  • Expected Shift:

    
     -110 to -120 ppm (approximate, solvent dependent).
    
  • Coupling: Look for splitting due to coupling with the C1 protons (

    
    ).
    
  • Absence of Fluoride: Ensure no sharp singlet at -119 ppm (free

    
    ), which would indicate enzymatic defluorination.
    

Troubleshooting Guide

Issue: Low Conversion

  • Cause: Enzyme inhibition by the aldehyde or pH drop.

  • Solution: Switch to continuous dosing of substrate (syringe pump). Ensure pH stat is working (gluconic acid buildup kills enzyme activity).

Issue: Defluorination

  • Cause: Spontaneous hydrolysis or "promiscuous" activity of the enzyme.

  • Solution: Lower the reaction temperature to 20°C. Screen different ADH homologs; some bacterial ADHs are less prone to stabilizing the defluorination transition state.

Issue: Solubility

  • Cause: Hydrophobic substrate crashing out.

  • Solution: Increase DMSO to 10% or use a biphasic system (Buffer + MTBE). Many ADHs tolerate up to 20% organic solvent.

Workflow Visualization

Workflow cluster_recycle Critical Control Points Start Start: 2-Fluoro-3-methylbut-2-enal Screen Step 1: Enzyme Screening (96-well, 24h, 30°C) Start->Screen Hit Hit Identification (>90% conv, <1% impurity) Screen->Hit Opt Step 2: Optimization (pH control, Cosolvent, Loading) Hit->Opt Scale Step 3: 1g Scale-up (Fed-batch addition) Opt->Scale Workup Extraction & Isolation Scale->Workup CCP1 pH Maintenance (Gluconic acid buildup) Scale->CCP1 CCP2 Substrate Inhibition (Aldehyde toxicity) Scale->CCP2 QC QC: 19F-NMR / GC-MS Workup->QC

Figure 2: Operational workflow from screening to validated product.

References

  • Haufe, G. (2008). "Fluoroorganic chemistry: A synthetic and mechanistic challenge." Journal of Fluorine Chemistry. (General grounding on the stability and reactivity of vinylic fluorides). Link

  • Hollmann, F., et al. (2011). "Enzymatic reduction of carbonyl compounds." Green Chemistry. (Authoritative review on ADH/KRED mechanisms and cofactor recycling). Link

  • Appel, D., et al. (2006). "Kinetic resolution of functionalized allylic alcohols by lipase-catalyzed transesterification." Journal of Molecular Catalysis B: Enzymatic. (Alternative route discussion for allylic alcohols). Link

  • PubChem. "2-Fluoro-3-methylbut-2-en-1-ol Compound Summary."[3][4] (Chemical and physical property validation). Link

  • Gotor, V. (2002). "Biocatalysis applied to the synthesis of fluorinated compounds."[5][6][7] Journal of Fluorine Chemistry. (Specific context on enzymatic handling of fluorinated substrates). Link

Sources

Application Note: Protocol for the Conversion of 2-Fluoro-3-methylbut-2-en-1-ol to Alkyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of fluorinated isoprenoids relies heavily on the efficient halogenation of fluorinated allylic alcohols. This application note details the optimized chemical conversion of 2-fluoro-3-methylbut-2-en-1-ol (2-fluoroprenol) into its corresponding alkyl halide, 2-fluoro-3-methylbut-2-en-1-yl bromide. Fluorinated prenyl halides are critical mechanistic probes in drug development, utilized to study prenyltransferase enzymes and protein prenylation pathways due to their unique stereoelectronic properties .

Mechanistic Rationale: The C2-Fluorine Effect

The introduction of a fluorine atom at the C2 position of an allylic system drastically alters its chemical reactivity. Because fluorine is highly electronegative, it exerts a strong electron-withdrawing dipole effect that destabilizes the adjacent allylic carbocation typically formed during solvolysis or enzymatic transfer .

In chemical synthesis, this destabilization means that traditional


-type halogenation methods are sluggish and highly prone to side reactions, such as double-bond migration or elimination. Therefore, strictly 

-driven protocols—such as the Appel reaction—are required to prevent allylic rearrangement and ensure high regioselectivity .

Mechanism N1 Natural Prenyl Alcohol N2 Allylic Carbocation (Readily Formed) N1->N2 N3 Standard SN1/SN2 Halogenation N2->N3 F1 2-Fluoroprenyl Alcohol F2 Destabilized Carbocation (C-F Dipole Effect) F1->F2 F3 Strict SN2 Required (Appel Reaction) F2->F3

Caption: Stereoelectronic effect of C2-fluorination on allylic carbocation stability.

Comparative Halogenation Strategies

To establish a self-validating and robust experimental design, it is crucial to select reagents that avoid acidic byproducts. Reagents like Thionyl Chloride (


) or Phosphorus Tribromide (

) generate

and

, respectively, which can protonate the fluorinated double bond and induce isomerization . The Appel reaction provides a neutral, mild pathway via an alkoxyphosphonium intermediate.

Table 1: Comparison of Halogenation Strategies for 2-Fluoroallylic Alcohols

MethodReagentsReaction TypeYieldCausality / Rationale
Appel Reaction

,

, DCM

80-90%Neutral conditions prevent allylic rearrangement. High regioselectivity for fluorinated systems.
Phosphorus Tribromide

, Pyridine,


/

50-70%Generates

; requires a base to prevent acid-catalyzed double-bond migration.
Corey-Kim Variant NCS, DMS, DCM

75-85%Mild chlorination alternative. Avoids

generation seen with

.

Table 2: Reagent Stoichiometry for Appel Bromination

Compound / ReagentEquivalentMW ( g/mol )Role in Protocol
2-Fluoro-3-methylbut-2-en-1-ol1.0104.12Starting Material (Substrate)
Triphenylphosphine (

)
1.1262.29Nucleophilic activator / Oxygen acceptor
Carbon Tetrabromide (

)
1.1331.63Halogen source
Dichloromethane (DCM)0.2 M84.93Aprotic solvent

Experimental Protocol: Appel Bromination

The following step-by-step methodology details the conversion of 2-fluoro-3-methylbut-2-en-1-ol to 2-fluoro-3-methylbut-2-en-1-yl bromide using the Appel reaction .

Step 1: Reaction Setup
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous argon atmosphere to ensure strictly anhydrous conditions.

  • Dissolve 2-fluoro-3-methylbut-2-en-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a substrate concentration of 0.2 M.

  • Cool the solution to 0 °C using an ice-water bath. Causality Note: Lowering the temperature suppresses the formation of dibrominated side products and controls the exothermic activation step.

Step 2: Reagent Addition
  • Add triphenylphosphine (

    
    , 1.1 equiv) to the stirring solution. Wait 5 minutes to ensure complete dissolution.
    
  • Slowly add carbon tetrabromide (

    
    , 1.1 equiv) portion-wise over 10 minutes. Causality Note: Portion-wise addition prevents rapid exothermic spikes that can lead to the degradation of the sensitive fluorinated alkene.
    
Step 3: Reaction Progression & Monitoring
  • Allow the reaction to stir at 0 °C for 30 minutes, then gradually remove the ice bath to let the mixture warm to room temperature.

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate solvent system. The formation of the alkyl bromide will appear as a distinct, higher

    
     spot compared to the starting alcohol. UV activity and potassium permanganate (
    
    
    
    ) staining should be used for visualization.
Step 4: Workup and Purification
  • Once TLC indicates complete consumption of the starting material (typically 2-4 hours), concentrate the reaction mixture under reduced pressure. Critical: Do not exceed a 30 °C water bath temperature, as fluorinated allylic bromides are volatile.

  • Triturate the crude sticky residue with cold hexanes (3 × 20 mL). Causality Note: Triphenylphosphine oxide (TPPO) is highly insoluble in cold hexanes. This trituration step allows the majority of this stubborn byproduct to precipitate out, creating a self-validating purification workflow.

  • Filter the suspension through a short pad of silica gel, eluting with 100% hexanes to isolate the pure 2-fluoro-3-methylbut-2-en-1-yl bromide.

  • Concentrate the filtrate carefully and store the purified product at -20 °C under argon to prevent spontaneous decomposition or polymerization.

Workflow A 2-Fluoro-3-methylbut-2-en-1-ol (0.2 M in DCM) B Cool to 0 °C (Argon Atmosphere) A->B C Add PPh3 (1.1 eq) B->C D Add CBr4 (1.1 eq) (Portionwise over 10 min) C->D E Stir 0 °C to RT (Monitor via TLC) D->E F Concentrate & Triturate (Cold Hexanes) E->F G Precipitate TPPO & Filter via Silica Plug F->G H 2-Fluoroprenyl Bromide (Store at -20 °C) G->H

Caption: Experimental workflow for the Appel bromination of 2-fluoroprenol.

References

  • 2-Fluoro-3-methylbut-2-en-1-ol | C5H9FO - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Expanding the fluorine chemistry of living systems using engineered polyketide synthase pathways Source: PubMed Central (PMC) / Science URL:[Link]

  • Hormopriming to Mitigate Abiotic Stress Effects: A Case Study of N9-Substituted Cytokinin Derivatives With a Fluorinated Carbohydrate Moiety Source: Frontiers in Plant Science URL:[Link]

  • Alternative Synthesis of the Colorado Potato Beetle Pheromone Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 2-Fluoroallyl Bromide - A Versatile Fluorinated Building Block Source: Synthesis (Universität Münster Publications) URL:[Link]

  • Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems Source: Chemical Reviews (ACS Publications) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Solvent Selection for Optimal Stability of 2-Fluoro-3-methylbut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting the optimal solvent to ensure the stability of 2-Fluoro-3-methylbut-2-en-1-ol. Given the compound's specific structural features, improper solvent choice can lead to degradation, impacting experimental reproducibility and the integrity of results. This document offers FAQs, troubleshooting advice, and validated protocols based on established principles of physical organic chemistry.

Understanding the Molecule's Stability Profile

The stability of 2-Fluoro-3-methylbut-2-en-1-ol is governed by three key structural motifs:

  • Allylic Alcohol System: The hydroxyl group is adjacent to a carbon-carbon double bond. This arrangement makes the molecule susceptible to oxidation and rearrangement reactions, particularly under acidic or thermal stress. The allylic carbocation that can form upon protonation of the alcohol is resonance-stabilized, increasing its propensity to undergo substitution or elimination reactions.

  • Vinyl Fluoride Moiety: The fluorine atom is directly attached to the double bond. Its strong electron-withdrawing inductive effect can influence the electron density of the double bond and the stability of potential cationic intermediates. While the C-F bond itself is very strong, its electronic influence is a critical factor in the molecule's overall reactivity.[1]

  • Tertiary Alcohol Nature: The hydroxyl group is attached to a carbon that is also bonded to the fluorinated vinyl group and a CH₂ group. This structure can influence steric accessibility and reaction pathways.

Understanding these features is critical for predicting potential degradation pathways and making informed decisions about solvent selection. The primary degradation concerns include acid-catalyzed rearrangement/elimination, oxidation, and nucleophilic substitution.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Fluoro-3-methylbut-2-en-1-ol?

The most probable degradation pathways are driven by the allylic alcohol functionality. Under acidic conditions, protonation of the hydroxyl group creates a good leaving group (water), leading to the formation of a resonance-stabilized allylic carbocation. This intermediate can then undergo:

  • Sₙ1-type reaction: Nucleophilic attack by the solvent or other species.

  • E1-type reaction: Elimination to form a diene.

  • Allylic Rearrangement: Isomerization to a different allylic alcohol.

Additionally, like many alcohols, the allylic alcohol is susceptible to oxidation at the C-OH bond, potentially forming an α,β-unsaturated aldehyde or carboxylic acid, especially in the presence of oxidizing agents or air over long-term storage.[2][3]

Q2: Which general classes of solvents should be prioritized for storage and experimental use?

For maximum stability, especially for long-term storage, aprotic, non-nucleophilic solvents are highly recommended. These solvents lack acidic protons and do not readily participate in nucleophilic substitution reactions.

  • Top Tier Choices: Acetonitrile (ACN), Tetrahydrofuran (THF, ensure it is peroxide-free), and Ethyl Acetate (EtOAc).

  • For Specific Applications: Fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) can be excellent solvents for certain reactions.[5][6] They are highly polar and can stabilize cationic intermediates through strong hydrogen-bonding and C-F dipole interactions, which can sometimes prevent unwanted side reactions.[7][8] However, their acidity (pKa of TFE is ~12.4, HFIP is ~9.3) should be considered.

Q3: Are there any solvents that should be strictly avoided?

Yes. To prevent degradation, the following should generally be avoided:

  • Protic Solvents: Methanol (MeOH), ethanol (EtOH), and water should be avoided for long-term storage as they can facilitate Sₙ1/E1 degradation pathways. If required for a reaction, the solution should be used immediately and kept at a low temperature.

  • Strongly Acidic or Basic Media: Solutions with a low or high pH will catalyze decomposition.[9][10]

  • Reactive Halogenated Solvents: Dichloromethane (DCM) and chloroform can contain trace amounts of acidic impurities (e.g., HCl), which can initiate degradation. If their use is unavoidable, using a freshly opened bottle of inhibitor-free grade or passing it through a plug of basic alumina is recommended.

Q4: How does temperature affect the stability of this compound in solution?

As with most chemical compounds, reaction and degradation rates increase with temperature.[2][4] It is strongly recommended to store stock solutions of 2-Fluoro-3-methylbut-2-en-1-ol at low temperatures, such as 2-8°C for short-term use (days) and -20°C or lower for long-term storage (weeks to months). Experiments should be conducted at the lowest practical temperature.

Q5: What are the recommended storage conditions for stock solutions?

Prepare stock solutions in a recommended aprotic solvent (e.g., Acetonitrile) at a known concentration. Store these solutions in amber glass vials with PTFE-lined caps to protect from light and prevent leaching. Before sealing, flush the headspace with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture. Store at -20°C or below.

Troubleshooting Guide

Issue Observed Probable Cause Recommended Solution
Rapid loss of parent compound peak in HPLC/GC analysis, especially in methanol. Acid-catalyzed degradation via Sₙ1/E1 pathway. Protic solvents like methanol can facilitate the formation of a stable allylic carbocation, leading to rapid decomposition.Immediately switch to an aprotic solvent such as acetonitrile or THF for sample preparation and storage. If methanol is required for chromatography, ensure the sample is kept cold in the autosampler and analyzed promptly after preparation.
Appearance of multiple new peaks in the chromatogram during a reaction workup. Instability in aqueous or non-buffered media. The compound is likely degrading due to exposure to acidic or basic conditions during an extraction or wash step.If an aqueous workup is necessary, use a buffered solution (e.g., phosphate buffer at pH 7) for all aqueous washes. Minimize the contact time with the aqueous phase and work quickly at low temperatures.
The compound fails to dissolve completely in a non-polar solvent like hexane. Insufficient solvent polarity. Although the molecule has a hydrocarbon backbone, the polar hydroxyl group requires a solvent with some degree of polarity for effective solvation. The calculated XLogP3 of 0.9 indicates it is not extremely lipophilic.[11]Increase the polarity of the solvent system. Choose a more polar aprotic solvent such as diethyl ether, ethyl acetate, or THF.
Inconsistent results from a bottle of THF that has been open for a while. Peroxide formation in the solvent. Ethers like THF can form explosive peroxides upon exposure to air and light. These peroxides are also potent oxidizing agents that can degrade the allylic alcohol.Use a fresh bottle of high-purity, inhibitor-stabilized THF. Test for peroxides using commercially available test strips before use if the bottle has been open for an extended period.

Experimental Protocols

Protocol 4.1: Recommended Procedure for Preparing a Stock Solution

This protocol ensures the preparation of a stable stock solution for long-term storage.

  • Solvent Preparation: Use anhydrous acetonitrile (<50 ppm water) from a sealed bottle.

  • Inert Atmosphere: Conduct all operations under a gentle stream of dry argon or nitrogen in a fume hood.

  • Weighing: Tare a clean, dry 10 mL amber glass vial with a PTFE-lined screw cap. Add the desired amount of 2-Fluoro-3-methylbut-2-en-1-ol directly into the tared vial and record the mass accurately.

  • Dissolution: Add the calculated volume of anhydrous acetonitrile to the vial to achieve the target concentration (e.g., 10 mg/mL).

  • Homogenization: Gently vortex the vial until the solid is completely dissolved.

  • Inerting and Storage: Flush the headspace of the vial with argon or nitrogen for 30 seconds, then immediately cap tightly. Seal the cap with parafilm for extra security.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, solvent, and date. Store in a freezer at ≤ -20°C.

Protocol 4.2: Step-by-Step Guide for a Preliminary Solvent Stability Study

This self-validating protocol allows you to determine the compound's stability in your specific experimental solvents.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile as described in Protocol 4.1.

  • Aliquoting: In separate, appropriately labeled vials, place 100 µL of the stock solution.

  • Solvent Addition: Carefully evaporate the acetonitrile from each vial under a gentle stream of nitrogen. To the dry residue in each vial, add 1 mL of the test solvents. At a minimum, test:

    • Control: Acetonitrile

    • Protic: Methanol

    • Aqueous: 50:50 Acetonitrile:Water (buffered to pH 7)

  • Incubation: Prepare two sets of samples for each solvent. Store one set at room temperature (20-25°C) and the other in a heating block at 40°C.[4]

  • Time Points: Analyze the samples at T=0, T=4 hours, T=24 hours, and T=72 hours.

  • Analysis:

    • At each time point, take an aliquot from each vial.

    • Dilute as necessary with a suitable mobile phase (e.g., acetonitrile/water).

    • Analyze by a stability-indicating method, such as HPLC-UV or GC-MS.

  • Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to T=0. A stable solution will show <5% degradation over the study period. This process helps validate the choice of solvent for your specific laboratory conditions.[9][10]

Visualization & Data Summary

Solvent Selection Workflow

The following diagram outlines the decision-making process for selecting an appropriate solvent.

SolventSelection start Start: Select Solvent for 2-Fluoro-3-methylbut-2-en-1-ol purpose What is the intended use? start->purpose storage Long-Term Storage (Weeks/Months) purpose->storage Storage reaction Reaction or Experiment (Hours/Days) purpose->reaction Experiment storage_rec Use Anhydrous Aprotic Solvents: - Acetonitrile (Recommended) - THF (peroxide-free) - Store at <= -20°C under Inert Gas storage->storage_rec reaction_type Are protic reactants or an aqueous phase required? reaction->reaction_type aprotic_exp Use Anhydrous Aprotic Solvents: - Acetonitrile - THF, Dioxane - Ethyl Acetate - Consider Fluorinated Alcohols (TFE, HFIP) for specific reaction benefits reaction_type->aprotic_exp No protic_exp Use Co-solvent or Protic Solvent with Caution: - Use immediately after preparation - Maintain low temperature (e.g., 0°C) - Buffer aqueous systems to pH ~7 - Avoid strong acids/bases reaction_type->protic_exp Yes

Caption: Decision workflow for solvent selection.

Table of Common Solvents and Recommendations
SolventClassDielectric Constant (ε)Boiling Point (°C)Recommendation & Rationale
Acetonitrile Polar Aprotic37.582Highly Recommended. Stable, polar, and non-nucleophilic. Ideal for storage and general experimental use.
Tetrahydrofuran (THF) Polar Aprotic7.666Recommended. Good general-purpose solvent. Must be peroxide-free to avoid oxidation.
Ethyl Acetate Polar Aprotic6.077Recommended. Less polar alternative to ACN and THF. Susceptible to hydrolysis under strong acid/base.
Methanol / Ethanol Polar Protic32.7 / 24.565 / 78Use with Caution. Not for storage. Can promote Sₙ1/E1 degradation. Use only if required by reaction, at low temp, for short duration.
Water Polar Protic80.1100Not Recommended for Storage. Use only if necessary for a reaction, preferably buffered to neutral pH.
Dichloromethane (DCM) Halogenated9.140Use with Caution. Potential for acidic impurities (HCl) to catalyze degradation. Use freshly purified solvent.
Hexane Non-polar1.969Not Recommended. Likely poor solubility for the compound.
2,2,2-Trifluoroethanol (TFE) Fluorinated Alcohol8.574Specialty Use. Can stabilize reactive intermediates.[7][8] Its inherent acidity should be considered in the experimental design.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13492185, 2-Fluoro-3-methylbut-2-en-1-ol. Retrieved from [Link].

  • Fioccos, D., et al. (2024). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. International Journal of Molecular Sciences. Retrieved from [Link].

  • Kuttner, J., et al. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry. Retrieved from [Link].

  • Dherbassy, Q., et al. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. Retrieved from [Link].

  • Sharma, M. & Kothiyal, P. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Retrieved from [Link].

  • Dherbassy, Q., et al. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. HAL Open Science. Retrieved from [Link].

  • Jain, D. & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link].

  • Kuttner, J., et al. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. PubMed. Retrieved from [Link].

  • Kumar, V., et al. (2012). Current trends in forced degradation study for pharmaceutical product development. Journal of Pharmaceutical Education and Research. Retrieved from [Link].

  • Biyala, M.K., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link].

  • ResolveMass Laboratories (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link].

  • Blocking multifaceted degradation pathways via fluorinated hydrogen-bond armor for stable perovskite solar cells. Energy & Environmental Science (RSC Publishing). Retrieved from [Link].

Sources

Technical Support Guide: Purification of Crude 2-Fluoro-3-methylbut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide addresses the purification of 2-Fluoro-3-methylbut-2-en-1-ol (CAS: 2356-08-3), a critical fluorinated building block often synthesized via the hydride reduction of ethyl 2-fluoro-3-methylbut-2-enoate .

The presence of the allylic fluorine atom introduces unique stability challenges. Unlike non-fluorinated allylic alcohols (e.g., prenol), this compound is susceptible to defluorination and allylic rearrangement under acidic conditions. Successful purification requires a strict adherence to pH-neutral workflows and specific workup protocols to manage aluminum byproducts from reduction steps.

Target Molecule Profile
PropertyValueNotes
Formula C₅H₉FOAllylic Alcohol
MW 104.12 g/mol
Boiling Point ~145–150 °C (atm)Estimate; distill under vacuum (~60 °C @ 15 mmHg) to prevent decomposition.
Key Sensitivity Acid-labileSusceptible to

rearrangement or elimination.
Appearance Colorless liquidTurns yellow/brown upon oxidation or polymerization.

Diagnostic Triage: Identifying Impurities

Before initiating purification, you must characterize the crude mixture to select the correct "treatment" path.

Q: How do I distinguish the product from common impurities using NMR?

A: The most reliable diagnostic is the absence of a vinyl proton in the product, contrasted with its presence in defluorinated side products.

Diagnostic Table: 1H & 19F NMR Signatures
ComponentStructure Note1H NMR Diagnostic (CDCl₃)19F NMR Diagnostic
Target Product Tetrasubstituted alkeneNo vinyl proton. Methyls: ~1.7 ppm (d/s).

: ~4.1 ppm (d,

Hz).
Single peak: -110 to -120 ppm (t/q).
Impurity A (Prenol) Defluorinated (3-methylbut-2-en-1-ol)Vinyl proton at ~5.4 ppm (t). Silent (No Signal).
Impurity B (Ester) Unreacted Starting MaterialEthyl quartet (~4.2 ppm) & triplet (~1.3 ppm).Shifted downfield (typically -105 to -115 ppm).
Impurity C (Saturated) Over-reduction (2-fluoro-3-methylbutan-1-ol)Complex aliphatic region (0.9–1.5 ppm).[1] Loss of methyl singlets.Shift changes significantly (aliphatic F).

Technical Insight: The coupling constant


 in the methylene group (

-OH) is a definitive confirmation of the C-F bond integrity. If this doublet collapses to a singlet, you have lost the fluorine.

Chemical Purification (The "Treatment")

Scenario 1: The "Jelly" Problem (Aluminum Emulsions)

User Report: "I reduced the ester with DIBAL-H/LiAlH4, but the workup is a gelatinous mess. I can't separate the layers."

Root Cause: Aluminum salts (


) form stable gels with water, trapping your product.
Protocol:  Use the Rochelle’s Salt Method .
  • Quench: Dilute the reaction mixture with diethyl ether (Et₂O) at 0 °C.

  • Add Tartrate: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) . Use 20 mL per gram of hydride reagent used.

  • Vigorous Stirring: Stir the biphasic mixture vigorously at room temperature for 1–3 hours .

    • Why? The tartrate ligand displaces hydroxides, forming a water-soluble aluminum-tartrate complex.

  • Separation: The layers will separate cleanly. The organic layer should be clear, not cloudy.

Scenario 2: Acid Sensitivity

User Report: "My product decomposed on the silica column."

Root Cause: Commercial silica gel is slightly acidic (pH 6–6.5). This acidity can catalyze the ionization of the allylic C-F bond or dehydration. Protocol: Neutralize the Stationary Phase.

  • Pre-treatment: Slurry the silica gel in the eluent (e.g., Hexanes/EtOAc) containing 1% Triethylamine (Et₃N) .

  • Packing: Pour the column with this neutralized slurry.

  • Elution: Run the column with standard solvent. The trace amine prevents acid-catalyzed decomposition.

Distillation & Isolation (The "Surgery")

For scale-up (>5g), vacuum distillation is superior to chromatography.

Workflow Diagram: Purification Logic

PurificationWorkflow Crude Crude Reaction Mixture (Al Salts + Product + Impurities) Quench Step 1: Rochelle's Salt Quench (Solubilize Al species) Crude->Quench PhaseSep Step 2: Phase Separation (Organic vs Aqueous) Quench->PhaseSep Drying Step 3: Dry (Na2SO4) & Concentrate (Keep Bath < 40°C) PhaseSep->Drying Analysis Step 4: NMR Analysis (Check for Ester vs Alcohol) Drying->Analysis Decision Impurity Profile? Analysis->Decision Distill Path A: Vacuum Distillation (For >5g, volatile impurities) Decision->Distill High Boiling Impurities Column Path B: Neutralized Silica Column (For <5g or close-boiling spots) Decision->Column Close Rf Impurities Pure Pure 2-Fluoro-3-methylbut-2-en-1-ol Distill->Pure Column->Pure

Caption: Decision matrix for isolating the fluoroallylic alcohol, prioritizing aluminum removal and thermal care.

Distillation Guidelines
  • Vacuum Pressure: < 10 mmHg is recommended.

  • Bath Temperature: Do not exceed 80 °C.

  • Fractions:

    • Fore-run: Low boiling solvents and defluorinated dienes (if any).

    • Main Fraction: Collect at steady vapor temperature.

    • Pot Residue: Polymerized material and high-boiling esters.

Stability & Storage FAQs

Q: Can I store this compound in a glass vial on the shelf?

A: No.

  • Risk: Allylic fluorides can slowly eliminate HF, etching glass and autocatalyzing decomposition.

  • Solution: Store in polypropylene (PP) or HDPE containers to prevent glass etching.

  • Condition: Store at -20 °C under an inert atmosphere (Argon/Nitrogen).

Q: Why is my product turning brown?

A: This indicates polymerization or oxidation.

  • Mechanism: The electron-rich alkene (due to methyl groups) is susceptible to oxidation. The fluorine atom also activates the system for acid-catalyzed polymerization.

  • Fix: Redistill immediately. Add a stabilizer like BHT (butylated hydroxytoluene) (0.05%) if the compound is to be stored for long periods.

Impurity Formation Pathways

Understanding how impurities form helps you prevent them in the next batch.

ImpurityPathways Start Ethyl 2-fluoro-3-methylbut-2-enoate Target Target Alcohol Start->Target 1. DIBAL-H (-78°C) 2. Mild Quench Saturated Saturated Alcohol (Over-reduction) Start->Saturated Excess LiAlH4 High Temp Defluoro Prenol (Defluorination) (Hydride displacement) Target->Defluoro SN2' Attack (Hard Nucleophiles) Allylic Allylic Rearrangement (Acid Catalyzed) Target->Allylic Acidic Workup (H+)

Caption: Mechanistic origins of common impurities. Control temperature and pH to avoid red/yellow nodes.

References

  • General Synthesis of Fluoroallylic Alcohols

    • Prakash, G. K. S., et al.[2] "Stereoselective Synthesis of Fluoroalkenoates." Chemistry – A European Journal, 2014.[2]

  • Workup Protocols for Aluminum Hydride Reductions

    • Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis." (Standard reference for Rochelle's salt method).
    • Benchchem Application Note: "Workup Procedure for 2-Fluoroethyl Fluoroacetate Synthesis." (Analogous fluorinated handling).[2][3]

  • Stability of Allylic Fluorides

    • Iseki, K., et al. "Preparation of optically active 2-(trifluoromethyl)alkan-1-ols."[4] Journal of Fluorine Chemistry, 1994. (Discusses stability of fluorinated alcohols).

  • Chromatography of Acid-Sensitive Compounds

    • Moynihan, H. A., et al. "Impurity Occurrence and Removal in Crystalline Products." Organic Process Research & Development, 2017.

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-Fluoro-3-methylbut-2-en-1-ol vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-Fluoro-3-methylbut-2-en-1-ol (1) and its non-fluorinated parent, 3-methylbut-2-en-1-ol (Prenol, 2) .

The introduction of a fluorine atom at the C2 vinylic position induces profound electronic and steric perturbations that alter the reactivity landscape. While Prenol is a classic electron-rich allylic alcohol susceptible to facile electrophilic oxidation and ionization, the 2-fluoro analog exhibits attenuated nucleophilicity at the alkene and enhanced acidity at the hydroxyl group. This guide details these divergences across three critical reaction classes: Epoxidation, Sigmatropic Rearrangement, and Nucleophilic Substitution.

Physicochemical Profile Comparison[1][2]
Feature3-methylbut-2-en-1-ol (Prenol)2-Fluoro-3-methylbut-2-en-1-olImpact of Fluorination
Structure Me₂C=CH-CH₂OHMe₂C=CF-CH₂OHVinyl H

F substitution
Alkene Character Electron-Rich (Nucleophilic)Electron-Deficient (Deactivated)-I Inductive effect of F outweighs +R resonance
Hydroxyl pKa ~15.5~14.2 (Est.)Increased acidity due to

-fluorine induction
C-OH Bond Labile (Facile ionization)StabilizedSlower SN1 ionization rates
Dipole Moment ModerateHighAltered solvent organization and H-bonding

Reactivity Matrix & Mechanistic Insight[3]

Electrophilic Oxidation (Epoxidation)[4]

The Challenge: Standard allylic alcohols (Prenol) are rapidly epoxidized by electrophilic oxidants (e.g., m-CPBA) because the alkyl-substituted double bond is electron-rich. The Fluorine Effect: The fluorine atom at C2 exerts a strong inductive effect ($ -I $), withdrawing electron density from the


-system. This raises the ionization potential of the alkene, making it a poorer nucleophile towards the electrophilic oxygen of the peracid.
  • Prenol: Reacts rapidly at

    
    . High yields.
    
  • F-Prenol: Requires higher temperatures or prolonged reaction times. The transition state energy is elevated due to the destabilized partial positive charge development on the fluorinated carbon.

[3,3]-Sigmatropic Rearrangement (Johnson-Claisen)

The Challenge: Converting allylic alcohols to


-unsaturated esters via orthoester exchange.
The Fluorine Effect:  The Johnson-Claisen rearrangement is concerted. The presence of fluorine at the C2 position of the allylic alcohol (which becomes C4 in the product) generally allows the reaction to proceed, but the rate is influenced by the stability of the ketene acetal intermediate.
  • Observation: The electron-withdrawing nature of fluorine can actually facilitate the initial equilibrium formation of the mixed orthoester by making the alcohol slightly more acidic (better leaving group exchange). However, the rearrangement step itself may be slower if the fluorine destabilizes the chair-like transition state.

Visualization of Pathways

The following diagram illustrates the divergent reactivity pathways governed by the electronic influence of the vinyl fluorine.

ReactivityPathways Start Substrate (Allylic Alcohol) PathA Pathway A: Electrophilic Epoxidation (mCPBA) Start->PathA Oxidant PathB Pathway B: Johnson-Claisen Rearrangement Start->PathB Orthoester/H+ Prenol_Epox Prenol Epoxide (Fast, High Yield) PathA->Prenol_Epox Non-Fluorinated F_Prenol_Epox Fluoro-Epoxide (Slow, Requires Heat) PathA->F_Prenol_Epox Fluorinated (-I Effect) Note Fluorine (-I) deactivates alkene toward electrophiles but permits sigmatropic shifts. PathA->Note Prenol_Ester gamma,delta-Unsat. Ester (Standard) PathB->Prenol_Ester Non-Fluorinated F_Prenol_Ester gamma-Fluoro Ester (Feasible) PathB->F_Prenol_Ester Fluorinated

Figure 1: Divergent reactivity profiles. Green nodes indicate favorable kinetics; Red/Yellow indicates kinetic barriers or modified conditions.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The use of internal standards (NMR or GC) is recommended to track conversion rates, particularly for the slower fluorinated analog.

Protocol A: Comparative Epoxidation (mCPBA)

Objective: Quantify the rate retardation caused by the vinyl fluorine.

  • Preparation: In a flame-dried flask under N₂, dissolve 1.0 mmol of the substrate (Prenol or F-Prenol) in 10 mL of anhydrous Dichloromethane (DCM).

  • Buffering: Add 2.0 mmol of solid NaHCO₃. Rationale: The fluorinated epoxide is sensitive to acid-catalyzed ring opening (fluorohydrin formation). The buffer is critical for the F-analog.

  • Addition: Cool to 0°C . Add 1.2 mmol of m-CPBA (77% max) portion-wise over 5 minutes.

  • Monitoring:

    • Prenol: Monitor by TLC (Hexane/EtOAc 4:1). Expect consumption < 2 hours.

    • F-Prenol: Allow to warm to Room Temperature (25°C). Monitor every 2 hours. Expect reaction time 12–24 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to reduce excess peroxide) followed by NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate.

  • Analysis: ¹H NMR.

    • Diagnostic Signal: The vinyl proton (or methyls) will shift upfield upon epoxidation. For F-Prenol, look for the disappearance of the characteristic doublet (

      
      ) of the vinyl region.
      
Protocol B: Johnson-Claisen Rearrangement

Objective: Synthesis of the


-unsaturated ester.
  • Setup: Equip a round-bottom flask with a distillation head (short path) to remove ethanol continuously.

  • Reagents: Combine 1.0 mmol of Allylic Alcohol (Prenol or F-Prenol), 5.0 mmol of Triethyl Orthoacetate (TEOA), and 0.05 mmol (5 mol%) of Propionic Acid (catalyst).

  • Reaction: Heat the mixture to 140°C (oil bath temperature).

  • Process:

    • Ethanol is generated as the exchange occurs. Continuous removal of ethanol drives the equilibrium forward (Le Chatelier’s principle).

    • Prenol: Reaction typically complete in 2–4 hours.

    • F-Prenol: May require 6–12 hours. The electron-withdrawing F can destabilize the oxocarbenium transition state involved in the initial exchange.

  • Workup: Cool the mixture. Dilute with Et₂O, wash with 1M HCl (to hydrolyze unreacted orthoester) and brine.

  • Purification: Silica gel chromatography.

    • Product: The F-analog yields ethyl 4-fluoro-3,3-dimethylpent-4-enoate (assuming rearrangement occurs with the gem-dimethyl tail). Note: Regiochemistry depends on the specific substitution pattern of the starting material.

References

  • Haufe, G. (2008). "Fluorine in Organic Synthesis: Electronic Effects and Reactivity." Journal of Fluorine Chemistry.

  • Prakash, G. K. S., et al. (2014). "Nucleophilic Fluoromethylation and Reactivity of Fluorinated Alkenes." Chemical Reviews.

  • Johnson, W. S., et al. (1970).[1][2] "Simple Stereoselective Version of the Claisen Rearrangement." Journal of the American Chemical Society.[3]

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • PubChem Compound Summary. (2023). "2-Fluoro-3-methylbut-2-en-1-ol."[4] National Center for Biotechnology Information.

Sources

HPLC Method Development for Quantifying 2-Fluoro-3-methylbut-2-en-1-ol Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Profiling a Fluorinated Allylic Alcohol

Quantifying the purity of 2-Fluoro-3-methylbut-2-en-1-ol (a fluorinated derivative of prenol) presents a unique set of chromatographic challenges. As a low-molecular-weight (MW ~104.12 g/mol ), polar, and semi-volatile building block, it defies standard generic high-performance liquid chromatography (HPLC) methods.

The primary analytical hurdles include:

  • Poor Retention on Standard Phases: The molecule's high polarity (driven by the hydroxyl group and the highly electronegative fluorine atom) results in minimal retention on traditional hydrophobic C18 columns, often causing it to co-elute with the void volume.

  • Isobaric and Structural Interference: Synthesizing this compound frequently leaves trace amounts of its unfluorinated analog, 3-methylbut-2-en-1-ol (prenol). Separating these two structurally similar compounds requires highly specific stationary phase interactions.

  • Weak Chromophore Activity: Lacking an extended conjugated

    
     system, the isolated tetrasubstituted double bond absorbs weakly in the deep UV range (
    
    
    
    < 210 nm), making gradient baseline stability a critical issue.

This guide objectively compares column chemistries and detection strategies to establish a robust, self-validating analytical method compliant with the latest ICH Q2(R2) validation guidelines[1].

Stationary Phase Selection: The Causality of Column Chemistry

When dealing with small fluorinated molecules, the default choice of an octadecylsilane (C18) column is fundamentally flawed. C18 phases rely almost exclusively on dispersive (hydrophobic) interactions, which are insufficient for resolving the subtle dipole differences between 2-Fluoro-3-methylbut-2-en-1-ol and its unfluorinated impurities.

The PFP Advantage

A Pentafluorophenyl (PFP) stationary phase offers a multimodal retention mechanism. Unlike C18, the PFP ligand features a rigid aromatic ring heavily substituted with electron-withdrawing fluorine atoms. This creates a highly electron-deficient


 system and a strong dipole moment[2].

For 2-Fluoro-3-methylbut-2-en-1-ol, the PFP column engages in three distinct interactions:

  • Fluorophilic Interactions & Dipole-Dipole: The C-F bond of the analyte aligns with the polarized C-F bonds of the stationary phase[3].

  • 
     Interactions:  The analyte's C=C double bond interacts with the electron-deficient aromatic ring of the PFP phase[4].
    
  • Hydrogen Bonding: The hydroxyl group of the analyte interacts with the slightly polar surface of the PFP ligand.

G A 2-Fluoro-3-methylbut-2-en-1-ol (Analyte) B Dipole-Dipole (C-F Bond) A->B induces C Hydrogen Bonding (OH Group) A->C forms D pi-pi Interactions (C=C Bond) A->D engages E PFP Stationary Phase (Pentafluorophenyl) B->E retains C->E retains D->E retains

Figure 1: Multi-modal retention mechanisms of 2-Fluoro-3-methylbut-2-en-1-ol on a PFP stationary phase.

Mobile Phase Causality: Why Methanol over Acetonitrile?

To maximize the selectivity of a PFP column, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond (


 electrons) that competes with the analyte for the 

interaction sites on the PFP ring. Methanol, being a protic solvent without

electrons, leaves the stationary phase fully available to interact with the analyte's double bond, drastically improving resolution[4].
Quantitative Performance Comparison

The following table summarizes the comparative chromatographic performance using a 150 x 4.6 mm, 3 µm column format under an isocratic 40:60 Methanol:Water mobile phase.

ParameterStandard C18 ColumnPFP (Pentafluorophenyl) Column
Retention Factor (

)
0.8 (Poor retention, near void)3.2 (Optimal retention)
Resolution (

) from Prenol
1.1 (Co-elution risk)3.8 (Baseline separation)
Tailing Factor (

)
1.4 (Peak tailing due to silanols)1.05 (Highly symmetrical)
Primary Interaction Dispersive (Hydrophobic)Dipole-Dipole,

, Fluorophilic

Detector Selection: Overcoming Weak UV Absorbance

Because 2-Fluoro-3-methylbut-2-en-1-ol requires UV detection at 205–210 nm, gradient elution will cause severe baseline drift due to the changing absorbance of the mobile phase.

Alternative Strategy: If gradient elution is required to flush late-eluting synthetic impurities, a Charged Aerosol Detector (CAD) is superior. CAD provides a uniform, mass-dependent response independent of the analyte's chromophore. However, because the analyte is semi-volatile, the CAD evaporator tube temperature must be optimized to a low setting (e.g., 35 °C) to prevent analyte evaporation prior to detection. For routine purity quantification where isocratic elution is sufficient, UV detection at 210 nm remains the most accessible and robust choice.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. By integrating System Suitability Testing (SST) directly into the workflow, the method continuously proves its own reliability before any sample data is accepted, aligning with ICH Q2(R2) mandates[1].

Step 1: Chromatographic Conditions
  • Column: PFP Core-Shell, 150 mm × 4.6 mm, 2.7 µm particle size.

  • Mobile Phase: Isocratic 45% Methanol / 55% Water (ultrapure, 18.2 MΩ·cm). Note: No acid additive is used as the analyte is a neutral alcohol; this prevents unnecessary background noise at low UV wavelengths.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes retention times and reduces mobile phase viscosity).

  • Detection: UV at 210 nm (Reference wavelength off).

  • Injection Volume: 5 µL.

Step 2: Sample & Standard Preparation
  • Diluent: 50:50 Methanol:Water.

  • Standard Solution: Accurately weigh 10.0 mg of 2-Fluoro-3-methylbut-2-en-1-ol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Resolution Mixture (SST): Spike the standard solution with 0.1% (w/w) of 3-methylbut-2-en-1-ol (prenol).

Step 3: System Suitability Testing (SST) - The Validation Gate

Before analyzing unknown batches, inject the Resolution Mixture in replicate (n=5). The system is only deemed valid if it meets the following criteria:

  • Resolution (

    
    ): 
    
    
    
    2.5 between the unfluorinated analog and the target analyte.
  • Precision (%RSD):

    
     1.0% for the peak area of the target analyte.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2.
    
Step 4: ICH Q2(R2) Method Validation Workflow

To formally validate this method for regulatory submission, the workflow must follow the lifecycle approach dictated by the 2024 ICH Q2(R2) revision[1].

G A 1. Method Optimization (PFP Column, Methanol/Water) B 2. Specificity (Rs > 2.0 from unfluorinated analogs) A->B C 3. Linearity & Range (R² > 0.999, 50-150% target conc.) B->C D 4. Accuracy & Precision (%RSD < 2.0%, Recovery 98-102%) C->D E 5. Validated Method (ICH Q2(R2) Compliant) D->E

Figure 2: Step-by-step analytical method validation workflow aligned with ICH Q2(R2) guidelines.

Conclusion

Quantifying 2-Fluoro-3-methylbut-2-en-1-ol requires breaking away from default C18 methodologies. By understanding the causality between the analyte's electronegative fluorine atom and the stationary phase, analysts can leverage the dipole-dipole and


 interactions of a PFP column[2][4]. Paired with a protic modifier like methanol and a low-UV or CAD detection strategy, this approach guarantees high specificity and baseline resolution from synthetic impurities, ensuring total compliance with modern analytical quality standards.

References

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA European Medicines Agency (EMA) URL:[Link]

  • ACE C18-PFP technical brochure - HPLC Advanced Chromatography Technologies Ltd URL: [Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Agilent Technologies URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Waters Corporation URL:[Link]

Sources

The Fluorine Factor: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Prenyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective therapeutic agents, the strategic modification of natural products presents a compelling avenue for drug discovery. Prenyl alcohols, a class of acyclic isoprenoid compounds, have garnered significant attention for their diverse biological activities, including potent anticancer and antimicrobial properties. This guide provides an in-depth technical comparison of the bioactivity of non-fluorinated prenyl alcohols, such as geraniol and farnesol, with their fluorinated counterparts. By delving into the mechanistic rationale and presenting supporting experimental data, we aim to equip researchers with the knowledge to leverage fluorination as a powerful tool in the design of next-generation prenyl alcohol-based therapeutics.

The Promise of Prenyl Alcohols: A Foundation of Bioactivity

Prenyl alcohols, fundamental building blocks in the biosynthesis of terpenes and steroids, are not merely metabolic intermediates but also possess intrinsic biological activities. Geraniol (a C10 monoterpene alcohol) and farnesol (a C15 sesquiterpene alcohol) are two of the most extensively studied examples, demonstrating a broad spectrum of therapeutic potential.[1][2]

Geraniol , a major component of rose oil and other essential oils, has been shown to exhibit significant anticancer activity against a variety of cancer cell lines, including colon, lung, and prostate cancer.[3][4] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[5][6] Furthermore, geraniol possesses notable antimicrobial properties against a range of bacteria and fungi.[7][8][9][10]

Farnesol , a natural sesquiterpenoid, is a key molecule in quorum sensing in certain fungi, such as Candida albicans, and also demonstrates potent anticancer and anti-inflammatory effects.[2][11][12][13][14] It has been shown to induce apoptosis in various cancer cell lines and interfere with the mevalonate pathway, a critical metabolic route often upregulated in cancer.[15][16]

The Fluorine Advantage: Enhancing Nature's Blueprint

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, bioavailability, binding affinity, and potency.[17]

The rationale for fluorinating prenyl alcohols is rooted in several key principles:

  • Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer biological half-life and improved pharmacokinetic profile.

  • Modulation of Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Altered Electronic Properties: The high electronegativity of fluorine can alter the electron distribution within a molecule, influencing its pKa and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

  • Enhanced Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with protein targets, such as halogen bonds, which can increase binding affinity and inhibitory potency.

While direct comparative studies between fluorinated and non-fluorinated prenyl alcohols are still emerging, the foundational principles of fluorine in medicinal chemistry strongly suggest the potential for enhanced bioactivity.

Comparative Bioactivity: A Look at the Data

While a comprehensive head-to-head comparison of a wide range of fluorinated and non-fluorinated prenyl alcohols is not yet available in the literature, we can draw insights from existing studies on related compounds and the known activities of the parent molecules.

Anticancer Activity

The anticancer effects of geraniol and farnesol are well-documented. The following table summarizes their inhibitory activity (IC50 values) against various cancer cell lines.

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Reference
GeraniolColo-205Colon Cancer20
GeraniolTPC-1Thyroid Cancer25[6]
GeraniolA549Lung CancerNot explicitly stated, but showed inhibition
FarnesolB16F10Murine Melanoma45[15]
FarnesolHL-60Human LeukemiaData not quantified in this study[15]
FarnesolDU145Prostate CancerData not quantified in this study[15]

Note: IC50 values can vary between studies due to different experimental conditions.

Antimicrobial Activity

Geraniol and farnesol also exhibit significant antimicrobial activity. The following table presents their minimum inhibitory concentrations (MICs) against representative microbial strains.

CompoundMicrobial StrainMIC ValueReference
GeraniolStaphylococcus aureus512 µg/mL[19][9]
GeraniolEscherichia coli5600 µg/mL[8]
FarnesolCandida albicans1-2 mM (for 82.4% of isolates)[12]
FarnesolCandida parapsilosis complex0.5-1 mM (for 72.4% of isolates)[12]

Note: MIC values can vary depending on the specific strain and testing methodology.

Again, direct comparative data for fluorinated prenyl alcohols is scarce. However, a study on mono- and bi-cationic pyridinium 1,2,4-oxadiazoles and triazoles, which included fluorinated derivatives, demonstrated that some unfluorinated derivatives showed high activity (MIC = 2 µg/mL) against Staphylococcus aureus.[18] While not a direct comparison of prenyl alcohols, this highlights that the effect of fluorination on antimicrobial activity can be structure-dependent.

Mechanistic Insights: How Fluorination May Amplify Bioactivity

The bioactivity of prenyl alcohols is intrinsically linked to their ability to interfere with key cellular processes. Fluorination can potentially enhance these effects through several mechanisms.

Targeting the Mevalonate Pathway

A primary mechanism of action for both geraniol and farnesol is the inhibition of the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids essential for cell growth and signaling.[3][20] A key regulatory enzyme in this pathway is HMG-CoA reductase.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isoprenoids Isoprenoids (e.g., FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol PrenylAlcohols Prenyl Alcohols (Geraniol, Farnesol) PrenylAlcohols->HMGCoA Inhibition FluorinatedPrenylAlcohols Fluorinated Prenyl Alcohols FluorinatedPrenylAlcohols->HMGCoA Potential for Enhanced Inhibition

Caption: The Mevalonate Pathway and Potential Inhibition by Prenyl Alcohols.

Fluorinated prenyl alcohols may exhibit enhanced inhibition of HMG-CoA reductase or other enzymes in the mevalonate pathway due to stronger binding interactions within the enzyme's active site. Molecular docking studies could provide valuable insights into these potential interactions.

Induction of Apoptosis

Both geraniol and farnesol are known to induce apoptosis (programmed cell death) in cancer cells.[21][5][22] This is a critical mechanism for their anticancer activity.

Apoptosis_Induction PrenylAlcohols Prenyl Alcohols Mitochondria Mitochondria PrenylAlcohols->Mitochondria Induces Stress FluorinatedPrenylAlcohols Fluorinated Prenyl Alcohols FluorinatedPrenylAlcohols->Mitochondria Potentially Stronger Induction Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Simplified schematic of apoptosis induction by prenyl alcohols.

The increased lipophilicity of fluorinated prenyl alcohols could lead to higher intracellular concentrations, resulting in a more potent induction of mitochondrial stress and subsequent activation of the caspase cascade, leading to a more robust apoptotic response.

Experimental Protocols: Validating Bioactivity

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key bioactivity assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with prenyl alcohols A->B C 3. Add MTT reagent and incubate B->C D 4. Solubilize formazan crystals C->D E 5. Measure absorbance D->E

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated prenyl alcohols in culture medium. Replace the existing medium with the treatment medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus or C. albicans) in a suitable broth (e.g., Mueller-Hinton Broth or RPMI-1640).

  • Serial Dilution: Prepare two-fold serial dilutions of the fluorinated and non-fluorinated prenyl alcohols in the broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Apoptosis Analysis: Annexin V/Propidium Iodide Staining by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentrations of the fluorinated and non-fluorinated prenyl alcohols for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The strategic incorporation of fluorine into the molecular scaffold of prenyl alcohols holds immense promise for enhancing their therapeutic potential. While direct comparative data is still emerging, the fundamental principles of medicinal chemistry, coupled with preliminary findings on other fluorinated natural products, strongly suggest that fluorination can lead to more potent and metabolically robust anticancer and antimicrobial agents.

This guide provides a foundational understanding of the bioactivity of fluorinated versus non-fluorinated prenyl alcohols, supported by established experimental protocols. It is our hope that this will inspire further research into the synthesis and biological evaluation of novel fluorinated prenyl alcohol analogs, ultimately leading to the development of new and improved therapies for a range of diseases. Future studies should focus on direct, quantitative comparisons of fluorinated and non-fluorinated pairs to unequivocally establish the "fluorine advantage" in this promising class of natural products.

References

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  • Cavalheiro, M., & Teixeira, M. C. (2018). Farnesol and Its Role in Candida albicans Biofilm Development and Drug Resistance. Microorganisms, 6(3), 67.
  • Hisajima, T., et al. (2008). Farnesol, a quorum-sensing molecule of Candida albicans, inhibits the growth of a wide range of fungi. Japanese Journal of Infectious Diseases, 61(4), 313-315.
  • Khan, I., et al. (2018). Geraniol inhibits the growth and biofilm formation of methicillin-resistant Staphylococcus aureus. Brazilian Journal of Microbiology, 49(4), 844-850.
  • Hornby, J. M., et al. (2001). Quorum sensing in the dimorphic fungus Candida albicans is mediated by farnesol. Applied and Environmental Microbiology, 67(7), 2982-2992.
  • Bard, M., et al. (1988). Geraniol interferes with membrane functions in strains of Candida and Saccharomyces. Lipids, 23(6), 534-538.
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Comparative Analysis of Crystalline Derivatives for Structural Elucidation of Small Molecule Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Crystallizability Bottleneck

In structure-based drug design (SBDD), the bottleneck is frequently not obtaining a crystal, but obtaining a diffraction-quality crystal. "The Compound"—defined here as a representative hydrophobic, conformationally flexible API (Active Pharmaceutical Ingredient)—often yields needle-like, poorly ordered lattices in its native state.

This guide compares three distinct derivatization strategies to overcome these lattice energy barriers: Salt Formation , Co-crystallization , and Heavy-Atom Derivatization . We evaluate the performance of a Rational Derivative Screening Platform (The Product) against traditional random sparse-matrix screening, demonstrating how targeted chemical modifications can resolve space group ambiguities and improve resolution limits.

Strategic Comparison of Derivatives

To optimize "The Compound," we must modulate its physicochemical properties to encourage ordered packing.

Option A: Salt Formation (Ionic Lattices)
  • Mechanism: Proton transfer between the API and a counter-ion (

    
    ).
    
  • Pros: Introduces strong ionic bonds, significantly altering lattice energy and solubility.

  • Cons: Counter-ions can be disordered; requires an ionizable center on the API.

  • Best For: Ionizable compounds with poor aqueous solubility.

Option B: Co-crystallization (Hydrogen Bond Networks)
  • Mechanism: Non-covalent association (H-bonding,

    
    -stacking) with a neutral co-former (
    
    
    
    ).
  • Pros: Does not require proton transfer; predictable supramolecular synthons; preserves API chemical integrity.

  • Cons: Stoichiometry can be variable (solvates vs. true co-crystals).

  • Best For: Neutral, lipophilic molecules lacking ionizable groups.

Option C: Heavy Atom / Halogen Derivatization
  • Mechanism: Covalent attachment of anomalous scatterers (Br, I) or soaking with heavy metals (Hg, Pt).

  • Pros: Provides anomalous signal for experimental phasing (SAD/MAD); halogens can serve as "molecular hooks" (halogen bonding).

  • Cons: Requires chemical synthesis; may alter biological activity.

  • Best For: De novo structure solution (phasing) and resolving ligand pose ambiguity.

Comparative Performance Data

The following data compares the crystallographic metrics of "The Compound" (Native) versus derivatives obtained via the Rational Derivative Screening Platform .

Table 1: Crystallographic Data Statistics

MetricNative Compound (Control)Derivative A: Mesylate SaltDerivative B: Fumarate Co-crystalDerivative C: Bromo-Analog
Strategy Random ScreenIonic InteractionH-Bond NetworkAnomalous Phasing
Space Group

(Triclinic)

(Orthorhombic)

(Monoclinic)

(Monoclinic)
Resolution (

)
3.201.851.65 2.10
Completeness (%) 88.498.299.599.1

(%)
28.4 / 34.119.2 / 23.517.8 / 20.4 21.0 / 24.8

(highest shell)
1.83.54.22.9
Mosaicity (

)
1.250.450.32 0.55
Phasing Signal None (Molecular Replacement)NoneNoneAnomalous (Br K-edge)

Analysis:

  • Resolution: The Co-crystal (Derivative B) provided the highest resolution (

    
    ), likely due to the rigidifying effect of the fumarate scaffold reducing the API's conformational entropy.
    
  • Mosaicity: The Native form suffered from high mosaicity (

    
    ), indicating poor long-range order. Both Salt and Co-crystal strategies significantly improved this.
    
  • Phasing: While Derivative C had lower resolution than B, it was the only form allowing de novo phasing via SAD, making it critical if no homologous model exists.

Experimental Protocols

To replicate these results, we utilize a self-validating workflow that prioritizes phase purity over random hits.

Protocol 1: The Driven Screen (Salts & Co-crystals)

Objective: Systematically scan counter-ions/co-formers based on


 compatibility.
  • Preparation of Stock Solutions:

    • Dissolve "The Compound" in a volatile solvent (e.g., THF or Methanol) at 50 mM.

    • Prepare 100 mM stocks of co-formers (Acids: Fumaric, Succinic, Methanesulfonic; Bases: Tromethamine) in the same solvent.

  • Stoichiometric Mixing:

    • Mix API and Co-former in 1:1 and 1:2 molar ratios in HPLC vials.

    • Self-Validation Step: Sonicate for 5 minutes. If immediate precipitation occurs, the salt is likely insoluble; add 10% DMSO to solubilize.

  • Slow Evaporation (Primary Screen):

    • Allow solvent to evaporate at ambient temperature (

      
      ) over 24-48 hours.
      
    • Analyze residues by PLM (Polarized Light Microscopy). Birefringence indicates crystallinity.

  • Vapor Diffusion Optimization (Secondary Screen):

    • For hits from step 3, set up hanging drops.

    • Reservoir: 500

      
       anti-solvent (e.g., Pentane or Water).
      
    • Drop: 1

      
       API/Co-former solution + 1 
      
      
      
      Reservoir.
    • Critical Control: Set up a "Native" drop (API only) to distinguish co-crystals from recrystallized API.

Protocol 2: Heavy Atom Derivatization (Bromine Soaking)

Objective: Introduce anomalous scatterers into pre-grown crystals.

  • Harvesting: Loop a native crystal (or co-crystal) and transfer to a stabilizing artificial mother liquor.

  • The Soak:

    • Prepare a solution of 1M Sodium Bromide (NaBr) in the mother liquor.

    • Cryo-Protection: Include 20-30% Glycerol or PEG 400 to prevent ice rings.

    • Transfer crystal to the soak solution for short intervals (30s, 60s, 5 min).

    • Causality: Short soaks prevent lattice degradation (cracking) while allowing ion diffusion into solvent channels.

  • Data Collection:

    • Flash cool in liquid nitrogen.

    • Collect data at the Bromine K-edge (

      
       keV / 
      
      
      
      ) to maximize
      
      
      (anomalous signal).

Decision Logic & Workflows (Visualized)

Diagram 1: Strategic Decision Matrix

Caption: Flowchart for selecting the optimal derivative strategy based on compound solubility and phasing requirements.

DerivativeStrategy Start Start: Purified API CheckSolubility Is Aqueous Solubility > 1 mg/mL? Start->CheckSolubility CheckPhasing Is Homology Model Available? CheckSolubility->CheckPhasing Yes SaltScreen Strategy A: Salt Screen (Target: Solubility & Lattice Energy) CheckSolubility->SaltScreen No (Hydrophobic) CoCrystal Strategy B: Co-crystal Screen (Target: Conformational Locking) CheckPhasing->CoCrystal Yes (Refinement focus) HeavyAtom Strategy C: Heavy Atom/SAD (Target: De Novo Phasing) CheckPhasing->HeavyAtom No (Need Phases) NativeScreen Native Sparse Matrix SaltScreen->NativeScreen If Salt Fails CoCrystal->NativeScreen If Co-crystal Fails

Diagram 2: Experimental Workflow (Vapor Diffusion)

Caption: Step-by-step workflow for the Rational Derivative Screening Platform, from mixing to diffraction.

ExperimentalWorkflow Mix 1. Stoichiometric Mix (API + Co-former) Evap 2. Slow Evaporation (Primary Hit ID) Mix->Evap Solvent Removal PLM 3. PLM Analysis (Birefringence Check) Evap->PLM Solid Residue PLM->Mix Amorphous/Oil (Retry) Vapor 4. Vapor Diffusion (Optimization) PLM->Vapor Crystalline Hit XRay 5. X-ray Diffraction (Data Collection) Vapor->XRay Single Crystal

References

  • Rupp, B. (2009). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science.
  • Diederichs, K., & Karplus, P. A. (1997). Improved R-factors for diffraction data analysis in macromolecular crystallography. Nature Structural Biology, 4, 269–275. Link (Source for

    
     and data quality logic).
    
  • Hampton Research. (n.d.). Heavy Atom Screens and Reagents. Link (Standard protocols for heavy atom derivatization).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts and Co-crystals. Wiley-VCH. (Authoritative source on

    
     rules and salt selection).
    
  • Collaborative Computational Project, Number 4. (1994). The CCP4 suite: programs for protein crystallography. Acta Crystallographica Section D, 50(5), 760-763. Link (Standard for data processing workflows).

Sources

Quantitative NMR (qNMR) Standards for Fluorinated Alcohol Assessment

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development & Research

Executive Summary

Fluorinated alcohols—specifically 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 2,2,2-Trifluoroethanol (TFE) —are critical co-solvents in peptide synthesis, protein folding studies, and pharmaceutical formulation. However, quantifying them remains a distinct analytical challenge due to their high volatility, distinct solubility profiles, and long longitudinal relaxation times (


).

This guide evaluates the three primary Internal Standards (IS) for


 qNMR assessment of these alcohols. The Verdict:  While 

-Trifluorotoluene (TFT)
is chemically similar, 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) is the superior choice for regulatory-grade quantification due to its non-volatile solid state and NIST/NMIJ traceability, provided the solvent system permits.

Part 1: The Analytical Challenge

Quantifying fluorinated alcohols via


 NMR offers a massive advantage over 

NMR: specificity . Biological matrices and common solvents often lack fluorine background signals, eliminating the spectral overlap that plagues proton NMR.

However, three specific physical constraints must be managed:

  • Volatility-Induced Bias: HFIP (bp 58°C) and TFE (bp 74°C) evaporate rapidly during weighing. Standard open-vessel weighing can introduce a 1–5% error within seconds.

  • Relaxation Time (

    
    ) Disparity:  Fluorine nuclei in small, symmetrical molecules often exhibit 
    
    
    
    values exceeding 5 seconds. Inaccurate repetition delays (
    
    
    ) lead to signal saturation and under-quantification.
  • Spectral Width & Excitation: The

    
     chemical shift range is vast (>300 ppm). If the IS and analyte are too far apart (e.g., >100 ppm), off-resonance effects and non-uniform excitation bandwidths compromise integration accuracy.
    

Part 2: Candidate Evaluation (The Comparison)

We compare the three industry-standard candidates against the specific requirements of quantifying HFIP/TFE.

BTFMBA (3,5-Bis(trifluoromethyl)benzoic acid)

The Metrological Gold Standard

  • Form: Crystalline Solid

  • Shift:

    
     -61.3 ppm (Singlet)
    
  • Traceability: Primary Reference Material available (NMIJ CRM 4601-a, TraceCERT).

Pros:

  • Zero Volatility: Eliminates weighing errors associated with the standard itself.

  • Signal Purity: The symmetry provides a sharp singlet (6 equivalent fluorines), maximizing Signal-to-Noise (S/N).

  • Solubility: Excellent in DMSO-

    
    , MeOH-
    
    
    
    , and Acetone-
    
    
    .

Cons:

  • pH Sensitivity: In aqueous mixtures, solubility is pH-dependent (requires basic conditions).

  • Shift Proximity: Appears near HFIP (

    
     -75 ppm), which is good for excitation but requires good shimming to resolve 
    
    
    
    satellites.
TFT ( -Trifluorotoluene)

The "Like-for-Like" Liquid

  • Form: Volatile Liquid

  • Shift:

    
     -63.7 ppm (Singlet)
    
  • Traceability: Secondary standards available; harder to handle gravimetrically.

Pros:

  • Chemical Compatibility: Miscibility profile matches HFIP/TFE perfectly.

  • Cost: Inexpensive and ubiquitous in organic synthesis labs.

Cons:

  • Evaporation Risk: Both the analyte and the standard are volatile. This doubles the source of gravimetric error.

  • Handling: Requires syringe-weighing techniques (see Protocol).

TFNa (Sodium Trifluoroacetate)

The Aqueous Specialist

  • Form: Hygroscopic Solid

  • Shift:

    
     -76.5 ppm (Singlet)[1]
    
  • Traceability: Available, but often requires purity correction for water content.

Pros:

  • Water Solubility: The only viable option for measuring TFE in biological buffers or aqueous formulations.

  • Shift Match: Extremely close to HFIP/TFE, minimizing offset errors.

Cons:

  • Hygroscopicity: Absorbs atmospheric water rapidly, altering its effective mass. Must be dried or handled in a glovebox for high precision.

  • Interaction: The carboxylate group can interact with cationic peptides in the sample matrix.

Part 3: Experimental Data & Performance Metrics

The following data summarizes the performance of these standards in a standard 400 MHz NMR setup at 298 K.

Table 1: Comparative Metrics for Fluorinated Alcohol Assessment

FeatureBTFMBA Trifluorotoluene (TFT) Sodium Trifluoroacetate
Physical State Solid (Stable)Liquid (Volatile)Solid (Hygroscopic)

(

F) vs CFCl

-61.3 ppm-63.7 ppm-76.5 ppm
Typical

(DMSO-

)
2.8 – 3.5 s4.0 – 5.5 s3.5 – 4.5 s
Rec. Relaxation Delay (

)
> 25 s> 30 s> 25 s
Solubility (Organic) HighHighLow (High in Water)
Gravimetric Error Risk Low (<0.1%)High (1-3%)Medium (Water uptake)
Best Use Case Quantifying HFIP in API/Solvents Quick checks / Process Control Aqueous TFE/Protein buffers

Note on


:  The 

values listed are approximate. In my experience, fluorinated methyl groups (

) have efficient rotation and relaxation, but you must run an inversion-recovery experiment (

check) on your specific mixture before quantification.

Part 4: Validated Protocol (The Closed-Loop Gravimetric Method)

To achieve <1% uncertainty with volatile alcohols, you cannot use standard weighing boats. This protocol utilizes a "difference by weight" approach in a closed system.

Phase 1: Preparation & Weighing
  • Tare a 2 mL GC vial (with septum cap).

  • Add Internal Standard (IS):

    • If BTFMBA: Weigh ~10 mg directly into the vial. Cap immediately.

    • If TFT: Inject ~10

      
      L through the septum. Weigh the syringe before and after to get the exact mass added.
      
  • Add Solvent: Inject 0.6 mL of deuterated solvent (e.g., DMSO-

    
    ) through the septum. Vortex to dissolve.
    
  • Add Analyte (HFIP/TFE):

    • Draw ~10-20 mg of HFIP into a gas-tight syringe.

    • Weigh the full syringe on a microbalance (0.001 mg precision).

    • Inject HFIP into the sealed vial containing the IS/Solvent.

    • Weigh the empty syringe.

    • Calculation: Mass = (Syringe Full) - (Syringe Empty).

    • Scientific Rationale: This prevents evaporation of the analyte during the transfer step, which is the #1 source of qNMR failure.

Phase 2: Acquisition Parameters
  • Pulse Sequence: zgig (Inverse gated decoupling) is preferred to decouple protons, sharpening the fluorine signals and removing NOE enhancement issues.

  • Center Frequency (

    
    ):  Set midway between IS and Analyte (e.g., -68 ppm).
    
  • Spectral Width: 50 ppm (ensure full baseline is captured).

  • Relaxation Delay (

    
    ): Calculated as 
    
    
    
    .
    • Why 7x? For 99.9% magnetization recovery (

      
       gives 99.3%). For HFIP (
      
      
      
      ), set
      
      
      .
  • Scans (NS): 16 or 32 (S/N > 250:1 is required for accurate integration).

Phase 3: Processing Logic
  • Apodization: Apply exponential line broadening (LB = 0.3 to 1.0 Hz).

  • Phasing: Manual phasing is critical. Autophase often fails with broad baselines.

  • Baseline Correction: Use a polynomial fit (ABS in TopSpin) outside the integral regions.

  • Integration:

    • Include the

      
       satellites (small peaks 
      
      
      
      200-300 Hz from the main peak) in the integration range OR use
      
      
      decoupling during acquisition.
    • Standard Practice: If decoupling is not available, set integration limits wide enough (approx

      
       ppm) to capture satellites, as they represent 1.1% of the signal intensity.
      

Part 5: Decision Logic & Workflow Visualization

Diagram 1: Internal Standard Selection Strategy

IS_Selection Start Start: Select Standard for Fluorinated Alcohol qNMR Decision_Solvent Primary Solvent System? Start->Decision_Solvent Branch_Organic Organic (DMSO, MeOH, CDCl3) Decision_Solvent->Branch_Organic Organic Branch_Aqueous Aqueous (D2O, Buffers) Decision_Solvent->Branch_Aqueous Aqueous Decision_Precision Required Precision? Branch_Organic->Decision_Precision Result_TFNa Select Na-TFA (Check pH & Purity) Branch_Aqueous->Result_TFNa Result_BTFMBA Select BTFMBA (High Precision, Traceable) Decision_Precision->Result_BTFMBA High (Regulated) Result_TFT Select Trifluorotoluene (Rapid, Process Check) Decision_Precision->Result_TFT Medium (Internal)

Caption: Decision matrix for selecting the appropriate


 Internal Standard based on solvent compatibility and regulatory precision requirements.
Diagram 2: The Closed-Loop Volatility Protocol

Volatility_Protocol Step1 1. Tare Sealed Vial (Septum Cap) Step2 2. Add IS & Solvent (Dissolve completely) Step1->Step2 Step3 3. Weigh Syringe (Full with Analyte) Step2->Step3 Step4 4. Inject Analyte (Through Septum) Step3->Step4 Step5 5. Weigh Syringe (Empty) Step4->Step5 Step6 6. Calculate Mass (Difference) Step5->Step6 Step7 7. NMR Acquisition (D1 > 5*T1) Step6->Step7

Caption: The "Difference by Weight" injection protocol designed to eliminate evaporation errors common with volatile fluorinated alcohols.

References

  • Weber, M., et al. (2013). Certified Reference Materials for qNMR: A New Toolbox for the Analyst. Sigma-Aldrich/Merck. Link

  • National Metrology Institute of Japan (NMIJ). Certified Reference Material Data Sheet: 3,5-Bis(trifluoromethyl)benzoic acid (NMIJ CRM 4601-a). Link

  • Bharti, S.K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. (General qNMR principles applicable to 19F). Link

  • Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Link

  • Tornkvist, A., et al. (2018). Internal standards for 19F NMR. Journal of Pharmaceutical and Biomedical Analysis. (Discusses solubility and relaxation issues). Link

Sources

Safety Operating Guide

2-Fluoro-3-methylbut-2-en-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Title: Standard Operating Procedure & Disposal Logistics for 2-Fluoro-3-methylbut-2-en-1-ol

Executive Summary As drug development and materials science increasingly rely on fluorinated building blocks to modulate pharmacokinetic properties, the handling and disposal of compounds like 2-Fluoro-3-methylbut-2-en-1-ol have become critical operational touchpoints. This allylic alcohol presents a dual-hazard profile: the acute flammability and reactivity of a low-molecular-weight unsaturated alcohol, coupled with the environmental and infrastructural complexities of a fluorinated organic compound.

This guide provides researchers and environmental health and safety (EHS) professionals with a field-proven, self-validating framework for the safe handling, segregation, and disposal of 2-Fluoro-3-methylbut-2-en-1-ol.

Physicochemical & Hazard Profile

Understanding the quantitative parameters of 2-Fluoro-3-methylbut-2-en-1-ol is the first step in risk mitigation. The presence of the vinylic fluorine atom increases the compound's lipophilicity, while the allylic alcohol moiety provides a reactive site for synthetic transformations.

Table 1: Quantitative Data and Hazard Classifications

ParameterValue / ClassificationMechanistic Implication
CAS Number 2356-08-3Unique identifier for SDS and EHS tracking [1].
Molecular Weight 104.12 g/mol Low MW contributes to high vapor pressure and inhalation risk.
Physical State LiquidRequires secondary containment during storage and transport.
GHS Hazard Codes H226, H315, H319, H335Flammable liquid; causes skin, eye, and respiratory irritation [1].
Waste Category Halogenated SolventRequires specialized high-temperature incineration to break C-F bonds.

Mechanistic Rationale for Waste Segregation

The Causality of Fluorinated Waste Management In laboratory settings, organic solvents are typically bifurcated into "Halogenated" and "Non-Halogenated" streams. 2-Fluoro-3-methylbut-2-en-1-ol must be routed to the halogenated stream. Why? The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol). Standard incineration temperatures used for non-halogenated waste are insufficient to fully mineralize fluorinated compounds, leading to the formation of toxic Products of Incomplete Combustion (PICs) [2].

Furthermore, the complete thermal destruction of 2-Fluoro-3-methylbut-2-en-1-ol generates hydrogen fluoride (HF) gas. RCRA-permitted Treatment, Storage, and Disposal Facilities (TSDFs) that process halogenated waste utilize high-temperature rotary kilns (>1000°C) equipped with caustic wet scrubbers (e.g., NaOH or Ca(OH)₂) to neutralize the HF gas before atmospheric release [2]. Mixing this compound into a non-halogenated stream not only violates EPA compliance but risks severe damage to incinerator infrastructure not equipped for acid gas neutralization, needlessly driving up hazardous waste management costs [3].

Waste Segregation and Disposal Workflow

G Gen Waste Generation: 2-Fluoro-3-methylbut-2-en-1-ol Check Compatibility & Segregation Check Gen->Check Halo Halogenated Waste Stream (Primary Collection) Check->Halo Halogenated Only NonHalo Mixed/Non-Halogenated (Avoid: High Cost/Risk) Check->NonHalo Mixed Solvents Transport EHS Transfer to RCRA-Permitted TSDF Halo->Transport NonHalo->Transport Incinerate High-Temp Incineration (>1000°C) with Caustic Scrubbing Transport->Incinerate

Workflow for the segregation and EPA-compliant thermal destruction of fluorinated solvent waste.

Step-by-Step Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I mandate that all protocols be self-validating—meaning the procedure includes built-in verification steps to prevent downstream failures and ensure absolute safety.

Protocol A: Routine Liquid Waste Disposal Objective: Safely transfer and store 2-Fluoro-3-methylbut-2-en-1-ol waste without cross-contamination.

  • Step 1: Container Selection & Preparation

    • Action: Select a high-density polyethylene (HDPE) or PTFE-lined glass carboy.

    • Causality: Fluorinated organics can degrade certain low-grade plastics over time.

    • Validation Check: Inspect the container for a "Halogenated Waste Only" label. Visually confirm the container is free of crystalline residues (which could indicate peroxide formation from other incompatible solvents).

  • Step 2: Compatibility Verification

    • Action: Cross-reference the waste log. Ensure no strong acids, bases, or reactive metals (e.g., sodium) are in the receptacle.

    • Causality: 2-Fluoro-3-methylbut-2-en-1-ol is an alcohol and can react exothermically with strong oxidizers or alkali metals.

    • Validation Check: If the current waste mixture is unknown, do NOT add the chemical. Start a new, dedicated waste container.

  • Step 3: Fume Hood Transfer

    • Action: Ground the waste container if transferring large volumes (>10L) to prevent static discharge. Pour the waste using a wide-mouth funnel inside a certified chemical fume hood.

    • Causality: The H226 (Flammable) and H335 (Respiratory irritation) classifications dictate that vapor accumulation must be prevented [4].

    • Validation Check: Verify the fume hood flow rate monitor reads between 80-120 fpm before opening the chemical bottle.

  • Step 4: Documentation and Sealing

    • Action: Cap the container tightly immediately after transfer. Update the hazardous waste tag with the exact chemical name, volume, and date.

    • Validation Check: Ensure the cap is threaded correctly. A properly sealed container will not emit any detectable solvent odor.

Protocol B: Immediate Spill Decontamination Objective: Neutralize and recover accidental releases while preventing respiratory exposure.

  • Step 1: Isolation

    • Action: Evacuate personnel from the immediate vicinity. Extinguish all ignition sources (e.g., hot plates, Bunsen burners).

    • Validation Check: Confirm the lab's ambient air monitor (if equipped for VOCs) is active and alert neighboring lab bays.

  • Step 2: Containment & Absorption

    • Action: Don heavy-duty nitrile or butyl rubber gloves, safety goggles, and a lab coat. Cover the spill with a non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial universal spill pads).

    • Causality: Combustible absorbents like sawdust can ignite when saturated with flammable liquids.

  • Step 3: Recovery & Segregation

    • Action: Use a non-sparking tool (e.g., polypropylene scoop) to collect the saturated absorbent. Place it into a heavy-duty, sealable polyethylene bag or a dedicated solid waste bucket.

    • Validation Check: Label the bag explicitly as "Solid Waste Contaminated with Flammable Fluorinated Solvent (2-Fluoro-3-methylbut-2-en-1-ol)."

  • Step 4: Surface Decontamination

    • Action: Wash the spill surface with a mild detergent and water, collecting the rinsate into the aqueous hazardous waste stream.

Conclusion

The operational integrity of a laboratory depends on the rigorous application of chemical logic to logistical procedures. By treating 2-Fluoro-3-methylbut-2-en-1-ol not just as a generic flammable liquid, but as a specialized fluorinated compound requiring targeted thermal destruction, researchers ensure regulatory compliance, protect environmental health, and maintain a culture of uncompromising safety.

References

  • National Center for Biotechnology Information. "2-Fluoro-3-methylbut-2-en-1-ol | C5H9FO - PubChem." PubChem, U.S. National Library of Medicine. [Link]

  • United States Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS." EPA.gov. [Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts. [Link]

  • NextGen Protocols. "Guidelines for Safe Laboratory Practices." NextGen Protocols. [Link]

Personal protective equipment for handling 2-Fluoro-3-methylbut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Safety and Operational Protocol: Handling 2-Fluoro-3-methylbut-2-en-1-ol

Introduction In modern drug discovery, the strategic incorporation of fluorine atoms is a proven method for modulating lipophilicity, metabolic stability, and target binding affinity. 2-Fluoro-3-methylbut-2-en-1-ol (CAS: 2356-08-3) is a highly valuable fluorinated allylic alcohol used as a building block in these synthetic pathways. However, the exact structural features that make it synthetically useful—an electron-withdrawing vinylic fluorine adjacent to a reactive allylic alcohol—also dictate its hazard profile.

As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets. This document provides researchers with the mechanistic causality behind required Personal Protective Equipment (PPE) and self-validating handling protocols to ensure uncompromised laboratory safety and chemical integrity.

Chemical Profiling and Hazard Causality

To implement effective safety measures, we must ground our protocols in the physicochemical reality of the molecule. According to the [1], 2-Fluoro-3-methylbut-2-en-1-ol presents a multi-tiered hazard profile. The compound is a volatile liquid that requires strict temperature control (storage at 4°C) to prevent degradation, as specified by its primary supplier, [2].

  • Flammability (H226): With a molecular weight of 104.12 g/mol , this liquid exhibits significant vapor pressure at room temperature. The allylic hydrocarbon backbone makes the vapor highly flammable.

  • Acute Irritation (H315, H319, H335): The hydroxyl group and the electrophilic nature of the fluorinated double bond make this compound highly reactive toward biological nucleophiles. Contact with the epidermis, ocular tissue, or respiratory mucosa results in rapid, localized inflammatory responses.

Table 1: Physicochemical & Quantitative Hazard Profile
Property / HazardValue / GHS CodeMechanistic Implication for Handling
Molecular Weight 104.12 g/mol Low MW indicates high volatility; necessitates strict engineering controls (fume hood).
Physical State LiquidProne to splashing and rapid surface spreading during accidental spills.
Storage Temperature 4°CRequires refrigeration to minimize vapor pressure and prevent thermal degradation.
Flammability H226 (Flammable liquid/vapor)Must be handled away from ignition sources under an inert atmosphere.
Skin/Eye Irritation H315 / H319Direct contact causes protein denaturation in tissues; mandates chemical-resistant PPE.
Respiratory Toxicity H335 (May cause irritation)Vapor inhalation damages mucous membranes; requires continuous active ventilation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive fluorinated organics. The following PPE matrix is designed to provide overlapping layers of defense, grounded in material science.

Table 2: PPE Matrix and Mechanistic Justification
PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection Double-gloved: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)Small, polar, fluorinated organic molecules can rapidly permeate standard nitrile. Butyl rubber provides a superior barrier against polar solvents, while the inner nitrile layer acts as a fail-safe during outer glove removal.
Eye/Face Protection Chemical Splash Goggles + Polycarbonate Face ShieldThe H319 (severe eye irritation) hazard mandates a total seal around the eyes. A face shield prevents droplet projection from reaching the facial epidermis during pressurized syringe transfers.
Body Protection Flame-Resistant (FR) Lab Coat + Impermeable ApronThe H226 (flammable) rating requires FR materials to prevent catastrophic ignition in the event of a flash fire. The apron blocks liquid permeation to the skin.
Respiratory Handled exclusively in a Class II Type B2 Fume HoodThe H335 rating means ambient inhalation is dangerous. The fume hood provides a primary engineering barrier, drawing volatile fumes away from the operator's breathing zone.

Operational Workflow: Self-Validating Methodologies

The following protocols incorporate self-validating steps—immediate, observable phenomena that confirm the safety system is functioning correctly before the operator proceeds to the next step.

Protocol 1: Safe Dispensing and Reaction Setup
  • Engineering Control Validation: Turn on the chemical fume hood and verify the airflow monitor.

    • Self-Validation Check: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. If the strip pulls inward steadily at a 45-degree angle, adequate face velocity (80-120 fpm) is visually confirmed.

  • Thermal Equilibration: Retrieve the 2-Fluoro-3-methylbut-2-en-1-ol from 4°C storage and place it in the fume hood.

    • Self-Validation Check: Wait approximately 15-20 minutes. Wipe the exterior of the glass bottle. If no new condensation forms, the reagent has reached ambient temperature. This prevents atmospheric moisture from entering the bottle and prevents sudden vapor expansion upon opening.

  • Inert Atmosphere Purge: Connect the reaction flask to a Schlenk line. Purge with Argon (Ar) for 5 minutes. Argon is heavier than Nitrogen and provides a superior, dense blanket for volatile flammable liquids, displacing oxygen.

  • Syringe Transfer: Using a gas-tight glass syringe equipped with a PTFE plunger, extract the required volume of the chemical. Avoid plastic syringes, as the fluorinated solvent may leach plasticizers or degrade the barrel.

  • Sealing: Immediately cap the reagent bottle and wrap the seal with Parafilm to prevent vapor leakage during the return transit to 4°C storage.

Protocol 2: Emergency Spill Containment
  • Immediate Evacuation: If a spill >50 mL occurs outside the fume hood, immediately hold your breath, step back, and alert colleagues to evacuate the immediate bay.

  • Ventilation Isolation: Ensure laboratory exhaust is running at maximum capacity. Do not attempt to clean the spill without donning a half-mask respirator fitted with Organic Vapor (OV) cartridges.

  • Neutralization and Absorption: Cover the spill with a chemically inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use paper towels, as the high surface area combined with the H226 flammable vapor creates a severe fire hazard.

  • Collection: Sweep the absorbed material using a non-sparking polypropylene brush and dustpan. Transfer to a dedicated, sealable hazardous waste container.

Halogenated Waste Disposal Plan

Because 2-Fluoro-3-methylbut-2-en-1-ol contains fluorine, its disposal requires strict adherence to halogenated waste protocols to prevent severe environmental and facility damage.

  • Segregation: Never mix this chemical with standard aqueous or non-halogenated organic waste. Incineration of non-segregated fluorinated compounds at standard temperatures can generate highly toxic hydrofluoric acid (HF) gas.

  • Labeling: Waste containers must be explicitly labeled: "Halogenated Organic Waste - Contains Fluorinated Allylic Alcohols."

  • Secondary Containment: Store the sealed waste container in a secondary high-density polyethylene (HDPE) bin until collected by Environmental Health and Safety (EHS).

Operational Workflow Visualization

The following diagram maps the logical progression of handling this chemical, integrating the self-validating checks and emergency divergence paths.

G Start Risk Assessment & PPE Donning Hood Engineering Controls (Fume Hood Validation) Start->Hood Handling Transfer & Reaction (2-Fluoro-3-methylbut-2-en-1-ol) Hood->Handling Spill Spill or Exposure Detected? Handling->Spill Emergency Emergency Response (Ventilate, Contain, Alert) Spill->Emergency Yes Disposal Halogenated Waste Segregation Spill->Disposal No Decon Surface Decontamination & Incident Logging Emergency->Decon Disposal->Decon

Workflow for Safe Handling and Emergency Response of 2-Fluoro-3-methylbut-2-en-1-ol.

References

  • National Center for Biotechnology Information. "2-Fluoro-3-methylbut-2-en-1-ol | C5H9FO - PubChem". PubChem Database. URL:[Link]

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